2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
Description
The exact mass of the compound 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O2/c1-18(21-14-19(27(2,3)4)16-23(25(21)31)29(8,9)10)22-15-20(28(5,6)7)17-24(26(22)32)30(11,12)13/h14-18,31-32H,1-13H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCHWXWXYPEZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4038899 | |
| Record name | Tetrabutyl ethylidenebisphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 2,2'-ethylidenebis[4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
35958-30-6 | |
| Record name | 2,2′-Ethylidenebis[4,6-di-tert-butylphenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35958-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutyl ethylidenebisphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035958306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2'-ethylidenebis[4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabutyl ethylidenebisphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4038899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-ethylidenebis[4,6-di-tert-butylphenol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABUTYL ETHYLIDENEBISPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY30042JFF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (CAS 35958-30-6)
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological activities of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.
Chemical and Physical Properties
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a white crystalline solid. Its core structure consists of two 4,6-di-tert-butylphenol units linked by an ethylidene bridge. This structure contributes to its high molecular weight and low volatility, making it an effective antioxidant in various applications.
Table 1: Physical and Chemical Properties of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₆O₂ | [][2] |
| Molecular Weight | 438.69 g/mol | [] |
| CAS Number | 35958-30-6 | [3] |
| Melting Point | 162-164 °C | [] |
| Boiling Point | 464.8 °C at 760 mmHg | [] |
| Density | 0.975 g/cm³ | [] |
| Appearance | White crystalline solid |
Table 2: Solubility Data of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
| Solvent | Solubility |
| Water | Insoluble |
| Acetone | Soluble |
| Methanol | Soluble |
| Ethyl Acetate | Soluble |
Synthesis
The synthesis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) typically involves the acid-catalyzed condensation of two equivalents of 2,4-di-tert-butylphenol with one equivalent of acetaldehyde.
General Experimental Protocol for Synthesis
This protocol is a representative method based on the synthesis of analogous bisphenolic compounds.
Materials:
-
2,4-Di-tert-butylphenol
-
Acetaldehyde
-
Acid catalyst (e.g., sulfuric acid, hydrochloric acid)
-
Solvent (e.g., toluene, heptane)
-
Sodium hydroxide solution (for neutralization)
-
Sodium sulfate (for drying)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, dissolve 2,4-di-tert-butylphenol in the chosen solvent.
-
Catalyst Addition: Slowly add the acid catalyst to the solution while maintaining a specific temperature (e.g., 20-30 °C).
-
Acetaldehyde Addition: Gradually add acetaldehyde to the reaction mixture. The reaction is typically exothermic, and the temperature should be carefully controlled.
-
Reaction: Stir the mixture at a controlled temperature for several hours until the reaction is complete (monitored by techniques like TLC or HPLC).
-
Work-up:
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
-
Caption: General workflow for the synthesis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis and quantification of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
Representative HPLC Protocol
This protocol is adapted from methods used for similar phenolic antioxidants.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) standard
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 70% acetonitrile and increasing to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the standard in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the sample containing 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in methanol, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the concentration range of the calibration curve.
-
Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of the analyte in the samples by comparing their peak areas to the calibration curve.
Caption: Workflow for the quantitative analysis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) by HPLC.
Core Application: Antioxidant Activity
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is primarily used as an antioxidant in plastics, elastomers, and other polymeric materials. Its bulky tert-butyl groups sterically hinder the phenolic hydroxyl group, which enhances its stability and allows it to effectively scavenge free radicals.
Mechanism of Antioxidant Action
The antioxidant mechanism of hindered phenols involves the donation of a hydrogen atom from the hydroxyl group to a peroxy radical (ROO•), which is a key species in the oxidative degradation of polymers. This process terminates the radical chain reaction.
References
A Comprehensive Technical Guide to the Synthesis and Mechanism of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis, reaction mechanism, and antioxidant properties of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. The information is curated to be a valuable resource for professionals in research, science, and drug development.
Introduction
2,2'-Ethylidenebis(4,6-di-tert-butylphenol), also known as [common synonym], is a high-molecular-weight phenolic antioxidant. Its structure, featuring two bulky tert-butyl groups on each phenol ring, imparts significant steric hindrance around the hydroxyl groups. This structural feature is key to its efficacy as a radical scavenger, preventing autoxidation of organic materials. This guide will detail the synthetic route to this compound, elucidate its mechanism of action, and provide relevant experimental protocols.
Synthesis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
The primary industrial synthesis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) involves the acid-catalyzed condensation of 2,4-di-tert-butylphenol with acetaldehyde.[1] This reaction is an example of an electrophilic aromatic substitution.
Synthesis of the Precursor: 2,4-Di-tert-butylphenol
The starting material, 2,4-di-tert-butylphenol, is typically synthesized via the Friedel-Crafts alkylation of phenol with isobutylene, tert-butanol, or methyl tert-butyl ether in the presence of an acid catalyst.[2][3]
Table 1: Summary of Catalytic Systems for 2,4-Di-tert-butylphenol Synthesis
| Catalyst | Alkylating Agent | Temperature (°C) | Pressure | Yield/Selectivity | Reference |
| Acid-supported Alumina | Isobutylene | 120-180 | 1-10 kg/cm ² | High conversion | [2] |
| TPA-SBA-15 | tert-Butanol | Not specified | Not specified | 99.6% phenol conversion, 77% selectivity | [3] |
| Iron/TFA | Di-tert-butylperoxide | Not specified | Not specified | 73% yield | [4] |
Note: TPA-SBA-15 refers to tungstophosphoric acid supported on Santa Barbara Amorphous No. 15 mesoporous silica. TFA is trifluoroacetic acid.
Synthesis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
Reaction Scheme:
Caption: Acid-catalyzed condensation of 2,4-di-tert-butylphenol with acetaldehyde.
Experimental Protocol (Adapted)
-
Materials:
-
2,4-Di-tert-butylphenol
-
Acetaldehyde
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Heptane (or another suitable solvent)
-
Sodium Carbonate or Sodium Hydroxide solution (for neutralization)
-
Anhydrous Sodium Sulfate (for drying)
-
Ethanol/water mixture (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 2,4-di-tert-butylphenol in heptane.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Gradually add acetaldehyde to the reaction mixture. An exothermic reaction may be observed.
-
Heat the mixture to a temperature in the range of 60-120°C and maintain for 2-4 hours with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by washing the organic layer with a sodium carbonate or sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
-
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C30H46O2 | [5][6] |
| Molecular Weight | 438.69 g/mol | [] |
| CAS Number | 35958-30-6 | [5][6] |
| Melting Point | 162-164 °C | [][8] |
| Boiling Point | 464.8 °C (Predicted) | [] |
| Appearance | Solid |
Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism.
References
- 1. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) [webbook.nist.gov]
- 6. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | C30H46O2 | CID 118899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
A Technical Guide to the Thermal Degradation Pathway of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation pathway of the antioxidant 2,2'-Ethylidenebis(4,6-di-tert-butylphenol). The information presented is synthesized from available literature on hindered phenolic antioxidants and the analysis of structurally similar compounds. This document outlines the proposed degradation mechanism, key degradation products, and detailed experimental protocols for characterization.
Introduction
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a high-molecular-weight hindered phenolic antioxidant widely used to protect polymers and other organic materials from thermo-oxidative degradation.[1] Understanding its thermal stability and degradation pathway is crucial for predicting its performance at elevated processing temperatures, ensuring the longevity of the stabilized material, and identifying potential degradation products that may have toxicological implications.
Hindered phenolic antioxidants function by scavenging free radicals, thereby interrupting the auto-oxidation cycle of materials.[2] The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the phenoxyl radical that is formed, increasing its stability and preventing it from initiating further detrimental reactions.[1] However, at sufficiently high temperatures, the molecule itself can undergo thermal decomposition.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 35958-30-6 | [3][4] |
| Molecular Formula | C30H46O2 | [3][4] |
| Molecular Weight | 438.69 g/mol | [5][6] |
| Melting Point | 162-164 °C | [5][6] |
| Appearance | Solid | [5] |
Proposed Thermal Degradation Pathway
The initial and primary degradation events are hypothesized to be the homolytic cleavage of the C-C bond in the ethylidene bridge and the loss of the tert-butyl groups. At higher temperatures, further fragmentation of the phenolic rings can occur.
The proposed pathway is visualized in the following diagram:
Caption: Proposed thermal degradation pathway of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
Potential Thermal Degradation Products
Based on the proposed degradation pathway, a number of degradation products can be anticipated. The primary products are expected to result from the scission of the ethylidene bridge and the elimination of the tert-butyl groups. A list of potential degradation products is provided in Table 2.
| Product Name | Molecular Formula | Role in Degradation |
| 2,4-di-tert-butylphenol | C14H22O | Primary product from bridge cleavage |
| Isobutene | C4H8 | Product of tert-butyl group elimination |
| Methane | CH4 | Product of further fragmentation at high temperatures |
| Carbon Monoxide | CO | Product of ring fragmentation |
| Carbon Dioxide | CO2 | Product of oxidation if oxygen is present |
Experimental Protocols for Characterization
The thermal degradation of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) can be investigated using a combination of thermoanalytical and chromatographic techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Place 5-10 mg of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature (e.g., 30 °C) to an upper temperature limit (e.g., 700 °C) at a constant heating rate of 10 °C/min.[9]
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a flow rate of 50 ml/min to prevent thermo-oxidative degradation.[9]
-
Record the sample mass as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify temperatures of maximum degradation rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and to observe any endothermic or exothermic events associated with degradation.
Methodology:
-
Seal 5-10 mg of the sample in an aluminum DSC pan.
-
Place the pan in the DSC instrument alongside an empty reference pan.
-
Heat the sample under a nitrogen atmosphere (50 mL/min) at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point and expected decomposition region (e.g., 30 °C to 400 °C).[10]
-
Record the heat flow to the sample relative to the reference.
-
The melting point is identified as the peak of the endothermic event corresponding to fusion. Decomposition may be indicated by subsequent exothermic or complex endothermic events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Objective: To identify the volatile and semi-volatile products of thermal degradation.
Methodology:
-
Place a small, accurately weighed amount (e.g., 0.1-0.5 mg) of the sample into a pyrolysis tube.
-
Insert the tube into the pyrolyzer, which is directly coupled to the GC/MS inlet.
-
Pyrolyze the sample at a series of defined temperatures (e.g., 300 °C, 600 °C, and 900 °C) for a short duration (e.g., 15 seconds) under an inert atmosphere.[11]
-
The degradation products are swept by the carrier gas (e.g., helium) onto the GC column.
-
Separate the degradation products using a suitable GC temperature program (e.g., initial temperature of 50 °C, ramped to 300 °C).
-
Identify the separated compounds using the mass spectrometer by comparing their mass spectra to a reference library (e.g., NIST).
The following diagram illustrates a typical experimental workflow for the analysis of thermal degradation products.
Caption: Experimental workflow for thermal degradation analysis.
Illustrative Quantitative Data
The following tables present an illustrative summary of the type of quantitative data that would be obtained from the experimental procedures described above. Note that these are representative values and actual experimental results may vary.
Table 3: Illustrative TGA Data for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
| Temperature (°C) | Mass Loss (%) | Degradation Stage |
| T-onset | ~5% | Onset of decomposition |
| T-peak1 | ~40% | Loss of tert-butyl groups |
| T-peak2 | ~80% | Bridge cleavage and ring fragmentation |
| >600 | >95% | Final residue |
Table 4: Illustrative DSC Data
| Thermal Event | Temperature (°C) | Enthalpy (J/g) |
| Melting | 162-164 | Endothermic |
| Decomposition | >250 | Complex (Endo/Exothermic) |
Conclusion
The thermal degradation of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is proposed to proceed through a free-radical mechanism initiated by the homolytic cleavage of the ethylidene bridge and the loss of tert-butyl groups. Key degradation products are likely to include 2,4-di-tert-butylphenol and isobutene, with further fragmentation to smaller volatile compounds at higher temperatures. A combination of TGA, DSC, and Py-GC/MS provides a robust analytical approach to fully characterize the thermal stability and degradation pathway of this important antioxidant. The experimental protocols and illustrative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of polymer science, materials science, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | C30H46O2 | CID 118899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) [webbook.nist.gov]
- 4. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) [webbook.nist.gov]
- 5. 2,2′-亚乙基双(4,6-二叔丁基酚) 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Spectroscopic Profile of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol): A Technical Guide
An in-depth guide to the spectroscopic data and analytical methodologies for the characterization of the industrial antioxidant 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. The information presented is curated for researchers, scientists, and drug development professionals who require detailed analytical data for the identification, quantification, and characterization of this compound. This document includes tabulated summaries of quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol). The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is characterized by distinct signals corresponding to the aromatic protons, the bridging ethylidene group, the tert-butyl groups, and the hydroxyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.3 | s | 2H | Ar-H |
| ~7.0 | s | 2H | Ar-H |
| ~5.1 | s | 2H | -OH |
| ~4.5 | q | 1H | -CH(CH₃)- |
| ~1.7 | d | 3H | -CH(CH₃)- |
| ~1.4 | s | 18H | -C(CH₃)₃ |
| ~1.3 | s | 18H | -C(CH₃)₃ |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~152 | Ar-C-OH |
| ~142 | Ar-C |
| ~136 | Ar-C |
| ~126 | Ar-CH |
| ~124 | Ar-CH |
| ~35 | -C(CH₃)₃ |
| ~34 | -C(CH₃)₃ |
| ~31 | -CH(CH₃)- |
| ~30 | -C(CH₃)₃ |
| ~22 | -CH(CH₃)- |
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining high-quality NMR spectra of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.[1]
-
¹H NMR Acquisition Parameters:
-
Number of Scans: 8-16 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Pulse Width: A 90° pulse is used to excite the protons.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often necessary for quaternary carbons.
-
Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) shows characteristic absorption bands for the hydroxyl, aromatic, and alkyl groups.
FTIR Spectral Data (KBr Pellet) [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3650 | Strong, Sharp | O-H stretch (free hydroxyl) |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1480 | Medium | C=C stretch (aromatic) |
| ~1430 | Medium | C-H bend (methyl) |
| ~1360 | Medium | C-H bend (tert-butyl) |
| ~1230 | Strong | C-O stretch (phenol) |
| ~1150 | Medium | C-H in-plane bend (aromatic) |
| ~870 | Medium | C-H out-of-plane bend (aromatic) |
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
The following protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state FTIR analysis:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder to minimize scattering of the IR beam.
-
-
Pellet Formation:
-
Transfer a portion of the powder into a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet or an empty beam path should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) mass spectrometry of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) results in the formation of a molecular ion and characteristic fragment ions.
Electron Ionization (EI) Mass Spectral Data [3]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 438 | 30 | [M]⁺ (Molecular Ion) |
| 423 | 100 | [M - CH₃]⁺ |
| 233 | 25 | [C₁₅H₂₅O]⁺ |
| 217 | 40 | [C₁₄H₂₁O]⁺ |
| 205 | 15 | [C₁₄H₂₁]⁺ |
| 57 | 80 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocol for GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of semi-volatile compounds like 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. For complex matrices, a derivatization step, such as silylation, may be necessary to increase the volatility of the analyte.[4]
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injector: Splitless injection is often employed for trace analysis, with an injector temperature of around 280-300 °C.
-
Oven Temperature Program: A temperature program starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300-320 °C) is used to ensure good separation.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Scan Range: A mass range of m/z 50-500 is typically sufficient to observe the molecular ion and key fragments.
-
Ion Source Temperature: The ion source is typically maintained at a temperature of 200-250 °C.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.
Caption: General workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic techniques and their applications.
References
An In-depth Technical Guide to the Free Radical Scavenging Mechanism of Hindered Phenolic Antioxidants
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hindered phenolic antioxidants are a cornerstone of stabilization in various industries and hold significant promise in drug development due to their potent free radical scavenging capabilities. Their unique structural feature—a phenolic hydroxyl group flanked by bulky alkyl groups—governs their efficacy and mechanism of action. This guide provides a comprehensive overview of the core mechanisms, quantitative measures of activity, detailed experimental protocols for evaluation, and the interplay with cellular signaling pathways.
The Core Mechanism: A Step-by-Step Analysis
The primary function of a hindered phenolic antioxidant (ArOH) is to intercept and neutralize highly reactive free radicals (R•), thereby terminating the destructive chain reactions of oxidation. This process is predominantly governed by the mechanism of hydrogen atom transfer (HAT).
-
Hydrogen Atom Donation: The antioxidant donates the hydrogen atom from its hydroxyl group (-OH) to a free radical. This neutralizes the radical, converting it into a stable, non-reactive species (RH).[1][2]
-
Formation of a Stabilized Phenoxyl Radical: Upon donating the hydrogen atom, the hindered phenolic antioxidant is transformed into a phenoxyl radical (ArO•).[1]
-
Stabilization and Termination: The steric hindrance provided by the bulky alkyl groups (typically tert-butyl groups) ortho to the hydroxyl group plays a crucial role.[3] This steric shielding stabilizes the phenoxyl radical, preventing it from initiating new oxidation chains.[4] The stability is further enhanced by the delocalization of the unpaired electron across the aromatic ring.[1] The stabilized phenoxyl radical can then react with another free radical to form a stable, non-radical adduct, effectively terminating the chain reaction.[1]
The efficacy of this process is largely dependent on the O-H bond dissociation enthalpy (BDE). A lower BDE facilitates easier hydrogen donation and, consequently, a faster scavenging rate.[5]
Logical Relationship Diagram: Free Radical Scavenging Cycle
References
- 1. partinchem.com [partinchem.com]
- 2. Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) molecular structure and reactivity
An In-depth Technical Guide: 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
Abstract
This technical guide provides a comprehensive overview of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. It is a compound of significant industrial importance, primarily utilized as a stabilizer to prevent oxidative degradation in polymers, plastics, and elastomers. This document details its molecular structure, physicochemical properties, and core reactivity, with a specific focus on its antioxidant mechanism. Furthermore, it presents detailed experimental protocols for its synthesis and analysis, designed for researchers, scientists, and professionals in drug development and material science. All quantitative data is systematically organized into tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Molecular Structure and Identification
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a symmetrical molecule characterized by two 4,6-di-tert-butylphenol units linked by an ethylidene bridge at the ortho positions (2,2') relative to the hydroxyl groups. The defining feature of its structure is the presence of bulky tert-butyl groups flanking the phenolic hydroxyls. This steric hindrance is fundamental to its function as a high-performance antioxidant.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-hydroxyphenyl)ethyl]phenol[1][] |
| CAS Number | 35958-30-6[1][3][4][5][6] |
| Molecular Formula | C₃₀H₄₆O₂[1][3][4][5][6] |
| Molecular Weight | 438.69 g/mol [4][6] |
| SMILES | CC(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O[1] |
| InChI Key | DXCHWXWXYPEZKM-UHFFFAOYSA-N[1][5] |
| Synonyms | Isonox 129, Vanox 1290, Anox 29, Tinogard NOA, Tetrabutyl ethylidenebisphenol[1][3][5][6] |
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are well-documented, reflecting its solid, high-melting-point nature and its high lipophilicity.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical Form | Solid | |
| Melting Point | 161-164 °C | [3][4] |
| Boiling Point | 464.8 ± 40.0 °C (Predicted) | [][3][7] |
| Density | 0.975 ± 0.06 g/cm³ (Predicted) | [][3] |
| Flash Point | 177.7 °C to >380 °C (Values vary significantly by source) | [3][8] |
| pKa | 11.28 ± 0.50 (Predicted) | [3][7] |
| LogP | 8.4 to 10.1 (Predicted, method-dependent) | [1][3][9] |
| Topological Polar Surface Area | 40.5 Ų | [1][3] |
Table 3: Spectroscopic Data Summary
| Spectroscopy | Key Features |
| ¹H NMR | Expected signals include: singlets for tert-butyl protons, distinct signals for aromatic protons, a quartet for the methine (CH) proton of the ethylidene bridge, a doublet for the methyl (CH₃) protons of the bridge, and a broad singlet for the sterically hindered hydroxyl (OH) protons. |
| ¹³C NMR | Aromatic carbons, quaternary carbons of the tert-butyl groups, methyl and methine carbons of the bridge, and the carbon bearing the hydroxyl group are expected to show distinct signals. |
| Infrared (IR) | A characteristic broad absorption band for the O-H stretch (phenolic) around 3500-3650 cm⁻¹ (sharp due to steric hindrance preventing strong H-bonding), C-H stretching bands for alkyl groups just below 3000 cm⁻¹, and aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region.[5] |
| Mass Spectrometry (MS) | The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z 438. The fragmentation pattern would likely involve cleavage at the ethylidene bridge, leading to prominent fragment ions.[1][5] |
Core Reactivity: The Antioxidant Mechanism
The primary function of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is to inhibit oxidation by scavenging free radicals. This reactivity is dictated by the phenolic hydroxyl groups and the steric hindrance provided by the adjacent tert-butyl groups.
The mechanism involves the donation of a hydrogen atom from one of the phenolic hydroxyl groups to a highly reactive free radical (e.g., a peroxy radical, ROO•) that is propagating an oxidation chain reaction. This process neutralizes the radical, terminating the chain. The resulting phenoxy radical is significantly stabilized by two factors:
-
Resonance Delocalization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring.
-
Steric Hindrance: The bulky tert-butyl groups at the ortho positions physically block the radical center on the oxygen atom, preventing it from participating in further undesirable reactions. This steric shielding is crucial for its efficacy as a primary antioxidant.
References
- 1. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | C30H46O2 | CID 118899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) [webbook.nist.gov]
- 6. Tetrabutyl ethylidenebisphenol | SIELC Technologies [sielc.com]
- 7. 2,2'-ETHYLIDENEBIS(4,6-DI-TERT-BUTYLPHENOL) One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. accustandard.com [accustandard.com]
- 9. chemeo.com [chemeo.com]
An In-depth Technical Guide to the Solubility of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of the antioxidant 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (CAS No. 35958-30-6) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and polymer science who utilize this compound in their work.
Core Quantitative Data
The solubility of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant, is a critical parameter for its application in various formulations, including plastics, elastomers, adhesives, and oils. The following table summarizes the available quantitative solubility data in common organic solvents at ambient temperature.
| Solvent | Temperature (°C) | Solubility (% w/w) |
| Acetone | 20 | >100 |
| Toluene | 20 | 44 |
| Cyclohexane | 20 | 27 |
| Heptane | 20 | 18 |
| Ethanol | 20 | 6 |
Note: The data presented is based on available technical data sheets. Further research into the temperature-dependent solubility of this compound is recommended for specific applications.
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) are not extensively detailed in publicly available literature, a standard methodology can be derived from established practices for similar phenolic compounds and polymer additives. The most common and reliable method is the isothermal shake-flask method followed by gravimetric or spectrophotometric analysis .
Isothermal Shake-Flask Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the dissolved solute.
a. Materials and Equipment:
-
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Vials for sample collection
b. Procedure:
-
Sample Preparation: Accurately weigh an excess amount of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) and add it to a series of sealed flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the flasks in a temperature-controlled shaker bath set to the desired temperature (e.g., 20°C, 30°C, 40°C). Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.
-
Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the flasks to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) and immediately filter it through a syringe filter into a pre-weighed vial. This step is critical to prevent any undissolved particles from being included in the analysis.
Analytical Determination
a. Gravimetric Method:
-
Solvent Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven or under a gentle stream of inert gas at a temperature that facilitates solvent evaporation without degrading the solute.
-
Drying to Constant Weight: Dry the residue to a constant weight.
-
Calculation: The solubility is calculated as the mass of the dried residue per mass or volume of the solvent used.
b. UV-Vis Spectrophotometry:
-
Standard Curve Preparation: Prepare a series of standard solutions of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) of known concentrations in the solvent of interest.
-
Absorbance Measurement: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for the compound.
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration in the saturated solution, which represents the solubility.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
Caption: Workflow for Solubility Determination
This guide provides a foundational understanding of the solubility of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) and a practical framework for its experimental determination. For specific, high-precision applications, it is recommended to validate these methods and expand the data to include a wider range of temperatures and solvents.
An In-depth Technical Guide to the Reaction Products of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of reaction products derived from 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant. The document details the expected reaction pathways, experimental protocols for product generation and analysis, and summarizes key quantitative data.
Introduction
2,2'-Ethylidenebis(4,6-di-tert-butylphenol), also known by trade names such as Isonox 129 and Vanox 1290, is a high-molecular-weight antioxidant widely used to protect polymers, elastomers, and other organic materials from thermo-oxidative and photo-oxidative degradation.[1] Its efficacy stems from the presence of sterically hindered phenolic hydroxyl groups that can donate a hydrogen atom to neutralize free radicals, thereby terminating chain reactions. Understanding the reaction products of this antioxidant is crucial for evaluating its performance, predicting its fate in biological and environmental systems, and identifying potential metabolites or degradants.
The primary reaction of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in the presence of oxidizing agents involves the formation of a phenoxyl radical. This radical is stabilized by the bulky tert-butyl groups at the ortho positions, which sterically hinder further reactions and delocalize the unpaired electron. The subsequent reactions of this phenoxyl radical are key to the formation of various transformation products.
Key Physicochemical and Spectroscopic Data of the Parent Compound
A thorough characterization of the starting material is fundamental for the subsequent analysis of its reaction products.
| Property | Value | Reference |
| CAS Number | 35958-30-6 | [2][3] |
| Molecular Formula | C₃₀H₄₆O₂ | [3][4] |
| Molecular Weight | 438.69 g/mol | [2] |
| Melting Point | 162-164 °C | [2] |
| Appearance | White Powder | [1] |
Spectroscopic Data:
-
¹H NMR: Spectra are available from various commercial suppliers and databases.[2]
-
Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides reference spectra.[4]
-
Infrared (IR) Spectroscopy: Reference spectra are available in the NIST/EPA Gas-Phase Infrared Database.[5]
Anticipated Reaction Pathways and Products
Based on the chemistry of hindered phenols, the primary reaction of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) under oxidative stress is the formation of a phenoxyl radical. This radical can then undergo several transformation pathways:
-
Radical Coupling: Two phenoxyl radicals can couple to form dimeric structures. This can occur through C-C or C-O-C linkages. For bisphenols, this can lead to the formation of stilbenequinones.
-
Disproportionation: In some instances, phenoxyl radicals can disproportionate to yield the parent phenol and a quinone methide.
-
Reaction with other Radicals: The phenoxyl radical can react with other radical species present in the system, such as peroxyl radicals, to form adducts.
-
Oxidation to Quinones: Further oxidation of the phenoxyl radical can lead to the formation of corresponding benzoquinones.
A likely and significant oxidation product of many bisphenolic antioxidants is the corresponding stilbenequinone (or stilbylquinone) . For 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), this would be 3,3',5,5'-tetra-tert-butyl-α,α'-dimethylstilbenequinone.
References
- 1. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) CAS No. 35958-30-6 | Tintoll [uvabsorber.com]
- 2. 2,2 -Ethylidene-bis(4,6-di-tert-butylphenol) 99 35958-30-6 [sigmaaldrich.com]
- 3. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) [webbook.nist.gov]
- 4. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | C30H46O2 | CID 118899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) [webbook.nist.gov]
An In-depth Technical Guide to the Photodegradation of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photodegradation of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (EBP), a sterically hindered phenolic antioxidant. Due to a lack of direct studies on the photodegradation of EBP, this document extrapolates information from studies on structurally similar phenolic compounds, such as other bisphenols and tert-butylated phenols, to infer potential degradation pathways, experimental protocols for monitoring its degradation, and likely photoproducts. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of polymer chemistry, materials science, and drug development who are concerned with the stability and environmental fate of phenolic antioxidants.
Introduction
2,2'-Ethylidenebis(4,6-di-tert-butylphenol), also known by trade names such as Isonox 129 and Vanox 1290, is a high-molecular-weight hindered phenolic antioxidant. It is widely utilized to protect polymers and other organic materials from thermo-oxidative degradation during processing and end-use. The efficacy of such antioxidants is predicated on their ability to scavenge free radicals. However, their susceptibility to photodegradation can compromise their stabilizing function and lead to the formation of potentially harmful degradation products. Understanding the mechanisms and kinetics of EBP photodegradation is therefore crucial for predicting its long-term performance and environmental impact.
While specific research on the photodegradation of EBP is limited, the extensive body of literature on the photochemistry of other phenolic antioxidants provides a solid foundation for predicting its behavior. This guide synthesizes this related knowledge to present a detailed technical overview.
Postulated Photodegradation Pathways
The photodegradation of phenolic antioxidants like EBP is generally initiated by the absorption of ultraviolet (UV) radiation. This can lead to the formation of excited states and subsequent chemical reactions, primarily involving the phenolic hydroxyl groups and the aromatic rings. The degradation can proceed through direct photolysis or be mediated by photosensitizers.
Based on studies of similar phenolic compounds, the primary photodegradation mechanism for EBP is expected to be the oxidation of the phenolic hydroxyl groups. This process likely leads to the formation of phenoxyl radicals as key intermediates. These radicals can then undergo a variety of reactions, including dimerization, disproportionation, and further oxidation, to form a range of degradation products.
A probable significant degradation pathway involves the formation of colored quinone-methide structures, which can contribute to the discoloration of the stabilized material. Further oxidation can lead to the opening of the aromatic rings, resulting in the formation of smaller, more polar organic molecules.
Caption: Postulated photodegradation pathway of EBP.
Experimental Protocols for Studying Photodegradation
To investigate the photodegradation of EBP, a combination of experimental techniques is required to simulate environmental conditions and analyze the resulting chemical changes. The following protocols are adapted from studies on similar phenolic antioxidants and provide a framework for such investigations.
Sample Preparation and Irradiation
A standardized solution of EBP in a relevant solvent (e.g., acetonitrile, isopropanol, or a solvent mixture simulating a specific matrix) should be prepared. The concentration should be chosen to be representative of typical use levels and to allow for accurate analytical detection.
Irradiation can be performed using a solar simulator or a UV lamp with a specific wavelength output (e.g., 254 nm or broad-spectrum). The intensity of the light source should be monitored and controlled throughout the experiment. Samples should be placed in quartz cuvettes or other UV-transparent vessels. Control samples should be kept in the dark to account for any thermal degradation.
Caption: General experimental workflow for studying EBP photodegradation.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the concentration of EBP and identifying its degradation products.
-
Objective: To monitor the decrease in EBP concentration over time and detect the formation of photoproducts.
-
Instrumentation: A standard HPLC system equipped with a UV detector and preferably a mass spectrometer (MS) for product identification.
-
Methodology:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is commonly employed.
-
Detector: The UV detector should be set to the wavelength of maximum absorbance for EBP (approximately 280 nm).
-
Quantification: A calibration curve should be generated using standards of known EBP concentrations to accurately determine its concentration in the irradiated samples.
-
Product Identification: Mass spectrometry (LC-MS) can be used to determine the mass-to-charge ratio of the degradation products, aiding in their structural elucidation.
-
Quantitative Data (Hypothetical, based on similar compounds)
As no specific quantitative data for the photodegradation of EBP is currently available in the public domain, the following tables present hypothetical data based on typical degradation kinetics observed for other hindered phenolic antioxidants. These tables are for illustrative purposes to guide researchers in their data presentation.
Table 1: Hypothetical Photodegradation Kinetics of EBP in Acetonitrile
| Irradiation Time (hours) | EBP Concentration (mg/L) | % Degradation |
| 0 | 50.0 | 0 |
| 2 | 42.5 | 15 |
| 4 | 35.0 | 30 |
| 8 | 25.0 | 50 |
| 12 | 17.5 | 65 |
| 24 | 7.5 | 85 |
Table 2: Inferred Photodegradation Products of EBP
| Retention Time (min) | m/z | Proposed Structure |
| 12.5 | 438.3 | 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (Parent) |
| 10.2 | 452.3 | Mono-hydroxylated derivative |
| 8.7 | 436.3 | Dehydrogenated product (e.g., quinone-methide) |
| 5.4 | < 300 | Ring-opened fragments |
Conclusion
While direct experimental data on the photodegradation of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is scarce, this technical guide provides a robust framework for understanding and investigating its photochemical fate. By drawing parallels with other well-studied phenolic antioxidants, it is postulated that EBP undergoes photo-oxidation primarily at the phenolic hydroxyl groups, leading to the formation of phenoxyl radicals, quinone-methides, and ultimately, ring-opened products. The experimental protocols and analytical methods detailed herein offer a starting point for researchers to conduct specific studies on EBP, which are crucial for a comprehensive assessment of its performance and environmental impact as a polymer stabilizer. Further research is essential to generate specific quantitative data and to fully elucidate the complex photodegradation pathways of this important antioxidant.
An In-depth Technical Guide on the Synthesis and Byproducts of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,2'-ethylidenebis(4,6-di-tert-butylphenol), a significant antioxidant in various industrial applications. The document details the synthetic pathways, potential byproducts, and presents relevant experimental protocols. All quantitative data is summarized for clarity, and key processes are visualized through diagrams to facilitate understanding.
Introduction
2,2'-Ethylidenebis(4,6-di-tert-butylphenol), also known by trade names such as Isonox® 129 and Vanox® 1290, is a sterically hindered phenolic antioxidant. Its molecular structure, featuring two bulky tert-butyl groups on each phenol ring, makes it an effective radical scavenger, thereby preventing oxidative degradation of materials. The synthesis of this compound primarily involves a two-step process: the Friedel-Crafts alkylation of phenol to produce the key intermediate, 2,4-di-tert-butylphenol (2,4-DTBP), followed by an acid-catalyzed condensation of 2,4-DTBP with acetaldehyde. Understanding the intricacies of these reactions, including the formation of byproducts, is crucial for optimizing yield, purity, and overall process efficiency.
Synthetic Pathway
The synthesis of 2,2'-ethylidenebis(4,6-di-tert-butylphenol) is a two-stage process, outlined below.
Stage 1: Synthesis of 2,4-Di-tert-butylphenol (2,4-DTBP)
The initial step is the Friedel-Crafts alkylation of phenol with isobutylene in the presence of an acid catalyst. This electrophilic aromatic substitution reaction introduces two tert-butyl groups onto the phenol ring, primarily at the ortho and para positions.
Reaction: Phenol + 2 Isobutylene --(Acid Catalyst)--> 2,4-Di-tert-butylphenol
Commonly used acid catalysts include sulfuric acid, aluminum chloride, and acidic clays. The reaction conditions, such as temperature and catalyst choice, significantly influence the selectivity towards the desired 2,4-disubstituted product over other isomers.
Stage 2: Condensation of 2,4-DTBP with Acetaldehyde
The second stage involves the acid-catalyzed condensation of two molecules of 2,4-DTBP with one molecule of acetaldehyde. This reaction forms a methylene bridge between the two phenolic rings at the ortho position relative to the hydroxyl group, yielding the final product.
Reaction: 2 (2,4-Di-tert-butylphenol) + Acetaldehyde --(Acid Catalyst)--> 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) + H₂O
Strong mineral acids like sulfuric acid or hydrochloric acid are typically employed as catalysts for this condensation.
Byproducts of the Synthesis
Several byproducts can be formed during both stages of the synthesis, impacting the purity and yield of the final product.
Byproducts from 2,4-DTBP Synthesis
The Friedel-Crafts alkylation of phenol is not perfectly selective, leading to the formation of several isomeric and over-alkylated byproducts.
| Byproduct Name | Chemical Formula | Molar Mass ( g/mol ) | Formation Pathway |
| 2,6-Di-tert-butylphenol | C₁₄H₂₂O | 206.33 | Isomeric product of dialkylation. |
| 4-tert-Butylphenol | C₁₀H₁₄O | 150.22 | Mono-alkylation product. |
| 2,4,6-Tri-tert-butylphenol | C₁₈H₃₀O | 262.44 | Over-alkylation of the phenol ring. |
Table 1: Common byproducts in the synthesis of 2,4-Di-tert-butylphenol.
The relative amounts of these byproducts depend on the reaction conditions. For instance, a higher isobutylene to phenol ratio may favor the formation of the tri-substituted product.
Byproducts from the Condensation Reaction
The condensation of 2,4-DTBP with acetaldehyde can also lead to the formation of several impurities. While specific quantitative data is scarce in publicly available literature, the following are potential byproducts based on the reaction mechanism:
-
Positional Isomers: Although the ortho position is sterically favored for the condensation, reaction at other positions on the aromatic ring, though less likely, cannot be entirely ruled out.
-
Oligomeric Byproducts: Uncontrolled condensation reactions can lead to the formation of higher molecular weight oligomers, where more than two phenol units are linked.
-
Spiro Aromatic Compounds: Intramolecular cyclization reactions can potentially lead to the formation of spiro-type structures, especially under harsh acidic conditions.
-
Products of Acetaldehyde Self-Condensation: Under acidic conditions, acetaldehyde can undergo self-condensation (aldol condensation) to form products like crotonaldehyde, which can then react with the phenol or other intermediates.
Experimental Protocols
The following are representative experimental protocols for the two main stages of the synthesis.
Protocol for the Synthesis of 2,4-Di-tert-butylphenol
This protocol is based on the acid-catalyzed alkylation of phenol with isobutylene.
Materials:
-
Phenol
-
Isobutylene
-
Acidic catalyst (e.g., sulfuric acid or activated clay)
-
Solvent (e.g., heptane or chlorobenzene)
Procedure:
-
A solution of phenol in a suitable solvent is charged into a reactor equipped with a stirrer, thermometer, and gas inlet.
-
The acid catalyst is added to the reactor.
-
The reaction mixture is heated to the desired temperature (typically between 70-100°C).
-
Isobutylene gas is bubbled through the reaction mixture at a controlled rate.
-
The reaction is monitored by a suitable analytical technique (e.g., Gas Chromatography) until the desired conversion of phenol is achieved.
-
Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude 2,4-DTBP is purified by vacuum distillation.
General Protocol for the Condensation of 2,4-DTBP with Acetaldehyde
This generalized protocol is based on patent literature describing similar phenolic condensations.
Materials:
-
2,4-Di-tert-butylphenol (2,4-DTBP)
-
Acetaldehyde
-
Acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)
-
Solvent (optional, e.g., a non-polar organic solvent)
Procedure:
-
2,4-DTBP is dissolved or suspended in a suitable solvent (if used) in a reactor equipped with a stirrer, thermometer, and addition funnel.
-
The acid catalyst is added to the reactor, and the mixture is brought to the reaction temperature (e.g., 20-50°C).
-
Acetaldehyde is added dropwise to the reaction mixture over a period of time, maintaining the desired temperature.
-
After the addition is complete, the reaction is stirred for several hours until completion, as monitored by techniques like HPLC or TLC.
-
The reaction mixture is then quenched with water or a basic solution to neutralize the acid catalyst.
-
The organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude 2,2'-ethylidenebis(4,6-di-tert-butylphenol) is purified by recrystallization from a suitable solvent (e.g., heptane or ethanol).
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for the synthesis and purification of 2,2'-ethylidenebis(4,6-di-tert-butylphenol).
Conclusion
The synthesis of 2,2'-ethylidenebis(4,6-di-tert-butylphenol) is a well-established industrial process. However, achieving high purity and yield requires careful control of reaction conditions to minimize the formation of byproducts in both the initial alkylation and the final condensation steps. For researchers and professionals in drug development and materials science, a thorough understanding of the potential impurity profile is essential for ensuring the quality and performance of the final product. Further research employing modern analytical techniques such as GC-MS and LC-MS would be beneficial for a more detailed quantitative analysis of the byproducts formed during the condensation of 2,4-DTBP with acetaldehyde.
Methodological & Application
Analytical Methods for the Detection of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol): A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols and comparative data for the analytical determination of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a common antioxidant and stabilizer used in various industrial polymers. The methods outlined are essential for researchers, scientists, and drug development professionals involved in quality control, safety assessment, and migration studies of materials containing this additive.
Introduction
2,2'-Ethylidenebis(4,6-di-tert-butylphenol), also known by trade names such as Isonox 129 and Vanox 1290, is a sterically hindered phenolic antioxidant. Its primary function is to prevent the oxidative degradation of polymers during processing and end-use.[1] Concerns over the potential migration of this and other additives from food contact materials and consumer products into food and the environment necessitate robust and validated analytical methods for its detection and quantification. This document details two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods and Protocols
The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC-UV and GC-MS offer reliable means for the quantification of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely used technique for the analysis of phenolic compounds. It offers a balance of speed, sensitivity, and accessibility. A reverse-phase method is typically employed for the separation of this non-polar analyte.
a) Sample Preparation (from Polymer Matrix):
-
Solvent Extraction: Accurately weigh approximately 1 gram of the polymer sample into a glass vial.
-
Add 10 mL of a suitable solvent such as dichloromethane or a mixture of isopropanol and chloroform (1:5, v/v).[1]
-
Seal the vial and agitate the mixture using a sonicator or shaker for 1-2 hours to facilitate the extraction of the analyte.
-
Filter the extract through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
b) Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 90:10 v/v). For mass spectrometry-compatible methods, formic acid can be used as an additive instead of phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
c) Calibration:
Prepare a series of standard solutions of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in the mobile phase over a concentration range relevant to the expected sample concentrations. Generate a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high selectivity and sensitivity, making it an excellent confirmatory technique. Due to the phenolic nature of the analyte, derivatization is often employed to improve its volatility and chromatographic behavior.
a) Sample Preparation and Derivatization:
-
Follow the solvent extraction procedure as described for the HPLC-UV method (Section 1a).
-
Derivatization (Silylation): To the dried extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl groups.
-
Cool the sample to room temperature before injection.
b) GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the silylated derivative.
-
Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Quantitative Data Summary
While specific validated method performance data for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is not extensively available in the public domain, the following table summarizes typical performance characteristics that should be achieved during method validation for the analysis of similar phenolic compounds.
| Parameter | HPLC-UV (Typical Values) | GC-MS (Typical Values) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL |
| Recovery (%) | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 5% | < 10% |
Note: These values are indicative and should be experimentally determined for each specific application and laboratory.
Logical Workflow and Signaling Pathway
The analysis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) typically follows a structured workflow from sample collection to data analysis. The potential biological impact of this compound, based on studies of structurally similar bisphenols, may involve interactions with nuclear hormone receptors.
References
Application Note: HPLC Analysis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2'-Ethylidenebis(4,6-di-tert-butylphenol), also known as Isonox 129, is a high-molecular-weight phenolic antioxidant widely used to protect polymers from degradation during processing and end-use.[1][2][3] Its function is to scavenge radicals, thereby preventing the oxidative degradation of the polymer matrix, which can lead to discoloration, loss of mechanical properties, and overall failure of the plastic material.[1] The concentration of this antioxidant is critical to the performance and stability of the final polymer product. Therefore, a reliable and accurate analytical method for its quantification is essential for quality control and formulation development.
This application note provides a detailed protocol for the determination of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in various polymer matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described are based on established industry standards and scientific publications.[1][4][5]
Experimental Protocols
A successful analysis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in polymers hinges on two critical stages: efficient extraction of the analyte from the polymer matrix and its subsequent separation and quantification by HPLC.
1. Sample Preparation: Extraction of the Antioxidant
The choice of extraction method and solvent depends on the type of polymer. The goal is to effectively extract the antioxidant without dissolving the polymer itself.[4]
Materials and Reagents:
-
Polymer sample (e.g., polyethylene, polypropylene)
-
Dichloromethane (DCM), HPLC grade[6]
-
Isopropanol (IPA), HPLC grade[4]
-
Acetonitrile (ACN), HPLC grade[7]
-
Methanol, HPLC grade
-
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) analytical standard
-
Extraction thimbles
-
Volumetric flasks
-
Syringe filters (0.22 µm PTFE)
Extraction Procedures (Choose one based on polymer type and available equipment):
-
Ultrasonic Bath Extraction (for Polypropylene): [5][6]
-
Weigh approximately 5 grams of the polymer sample, previously ground or pelletized, into an extraction flask.[5]
-
Add 50 mL of a 75:25 (v/v) mixture of dichloromethane and cyclohexane.[5][6]
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Decant the extract into a volumetric flask.
-
Repeat the extraction process with a fresh portion of the solvent mixture.
-
Combine the extracts and bring to a final volume.
-
Filter an aliquot of the extract through a 0.22 µm syringe filter prior to HPLC analysis.
-
-
Reflux Extraction (for Polyethylene): [4]
-
Weigh approximately 2-5 grams of the polymer sample into a cellulose extraction thimble.
-
Place the thimble in a Soxhlet extraction apparatus.
-
For polyethylene with a density < 0.94 g/cm³, use isopropanol as the extraction solvent. For densities > 0.94 g/cm³, use cyclohexane.[4]
-
Add 150 mL of the appropriate solvent to the boiling flask.
-
Heat the solvent to reflux and extract for a minimum of 6 hours.
-
After extraction, allow the solution to cool.
-
Quantitatively transfer the extract to a volumetric flask and adjust the volume with the extraction solvent.
-
Filter an aliquot through a 0.22 µm syringe filter before injection.
-
-
Accelerated Solvent Extraction (ASE): [7]
-
Cut the polymer sample into small pieces (e.g., 0.25 cm²).[7]
-
Mix the polymer pieces with an inert dispersing agent like Ottawa sand and load into the ASE cell.[7]
-
Set the ASE parameters (solvent, temperature, pressure, and extraction cycles) based on the polymer type. A starting point could be using n-hexane or a mixture with cyclohexane at a temperature that ensures maximum swelling without dissolving the polymer (e.g., 90°C).[7]
-
Collect the extract and evaporate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile) for HPLC analysis.[7]
-
2. HPLC Method
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | An Agilent 1120 Compact LC or equivalent system with a UV/VIS detector.[6] |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or Thermo Scientific Accucore C18, 2.1 x 100 mm, 2.6 µm.[6][7] A C18 stationary phase is commonly used for reverse-phase chromatography of phenolic antioxidants.[1][5] |
| Mobile Phase | A: WaterB: Acetonitrile (ACN) or Methanol. A gradient elution is typically employed for separating multiple additives. For isocratic elution, a high percentage of the organic phase will be required. A common mobile phase is a mixture of acetonitrile and water.[6] |
| Gradient Program | A typical gradient might be: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, and then return to initial conditions. The gradient should be optimized based on the specific column and other additives present in the sample. |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID column.[8] |
| Injection Volume | 5-10 µL. Note: When using extraction solvents like DCM and cyclohexane that are immiscible with the mobile phase, smaller injection volumes (e.g., 5 µL) can improve peak shape.[6] |
| Column Temperature | 30-40 °C. Elevated temperatures can improve peak shape and reduce viscosity. |
| Detector | UV/VIS Detector. |
| Detection Wavelength | 280 nm is a suitable wavelength for phenolic antioxidants. For broader applicability, detection at 200 nm can also be used.[5] |
3. Calibration and Quantification
-
Prepare a stock solution of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in a suitable solvent (e.g., IPA or ACN) at a concentration of 1000 µg/mL.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the polymer samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the prepared polymer extracts and determine the peak area for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
-
Calculate the concentration of the antioxidant in the extract from the calibration curve.
-
Determine the final concentration of the antioxidant in the original polymer sample, accounting for the initial sample weight and the final volume of the extract.
Data Presentation
Table 1: Chromatographic Parameters and Performance
| Parameter | Value |
| Analyte | 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) |
| CAS Number | 35958-30-6 |
| Molecular Formula | C₃₀H₄₆O₂ |
| Molecular Weight | 438.69 g/mol |
| Typical Retention Time | 10 - 15 minutes (gradient dependent) |
| Limit of Detection (LOD) | Approximately 2 ppm (under optimal conditions)[4][5] |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD |
| Linearity (r²) | > 0.999 |
| Recovery | 85-110% |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in polymers.
References
- 1. polymersolutions.com [polymersolutions.com]
- 2. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | C30H46O2 | CID 118899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. store.astm.org [store.astm.org]
- 5. infinitalab.com [infinitalab.com]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for the GC-MS Analysis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Ethylidenebis(4,6-di-tert-butylphenol), also known by trade names such as Isonox® 129, is a sterically hindered phenolic antioxidant. It is widely used as a stabilizer in various polymers, including polyethylene and polypropylene, to prevent degradation during processing and end-use.[1] The monitoring of its concentration is crucial for quality control and to study its migration from packaging materials into food or pharmaceutical products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of this and other semi-volatile organic compounds in complex matrices.
Due to the polar nature of the phenolic hydroxyl groups, direct analysis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) by GC-MS can be challenging, often leading to poor peak shape and thermal degradation. To overcome these issues, a derivatization step, typically silylation, is employed to increase the volatility and thermal stability of the analyte.[2][3]
These application notes provide a comprehensive overview of the analytical workflow for the determination of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in polymer matrices, from sample preparation to GC-MS analysis.
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction (UAE) from Polymer Matrix
This protocol describes a general method for the extraction of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) from a polymer matrix using ultrasonic assistance.
Materials and Reagents:
-
Polymer sample (e.g., polyethylene, polypropylene)
-
Dichloromethane (DCM), HPLC grade
-
Acetonitrile, HPLC grade
-
Methanol, HPLC grade
-
Ultrasonic bath
-
Centrifuge
-
Glass vials with PTFE-lined septa
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Weigh approximately 100 mg of the polymer sample into a glass vial.
-
Add 10 mL of a suitable extraction solvent. A mixture of acetonitrile and methanol (1:1, v/v) or dichloromethane can be effective.
-
Place the vial in an ultrasonic bath and sonicate for 30 minutes at room temperature.
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes to pellet the polymer debris.
-
Carefully transfer the supernatant to a clean glass vial.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a new vial for derivatization and GC-MS analysis.
Derivatization: Silylation
To enhance the volatility and thermal stability of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) for GC-MS analysis, the phenolic hydroxyl groups are converted to their trimethylsilyl (TMS) ethers.
Materials and Reagents:
-
Extracted sample solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (optional, as a catalyst)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Transfer 100 µL of the filtered extract into a GC vial insert.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA + 1% TMCS to the dried residue.
-
If needed, add 10 µL of pyridine to catalyze the reaction.
-
Seal the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[2]
-
Cool the vial to room temperature before placing it in the GC-MS autosampler.
GC-MS Analysis
The following are suggested starting parameters for the GC-MS analysis of the silylated derivative of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol). Method optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 minutes, ramp at 15°C/min to 320°C, hold for 10 minutes. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 50-650 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
Quantitative Data
The following table summarizes the key mass spectrometric information for the underivatized and the theoretical information for the silylated 2,2'-Ethylidenebis(4,6-di-tert-butylphenol). The ions for the silylated derivative are predicted and require experimental confirmation.
| Compound | Molecular Weight ( g/mol ) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | 438.7 | Not Applicable (Direct analysis not recommended) | 233[1] | 153, 217[1] |
| bis(trimethylsilyl)-2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | 583.0 | To be determined experimentally | To be determined experimentally | To be determined experimentally |
Note: The retention time and the quantifier/qualifier ions for the silylated derivative must be determined by injecting a derivatized standard of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) into the GC-MS system.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis.
Caption: Silylation derivatization pathway.
References
Application Notes and Protocols: The Use of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in Polyethylene Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the hindered phenolic antioxidant, 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), for the stabilization of polyethylene (PE). This document details the mechanism of action, experimental protocols for performance evaluation, and representative data.
Introduction
Polyethylene, a versatile and widely used polymer, is susceptible to degradation during processing and its service life due to thermo-oxidative stress. This degradation, initiated by heat and oxygen, leads to a loss of mechanical properties, discoloration, and a reduction in the material's overall lifespan. To mitigate these effects, antioxidants are incorporated into the polymer matrix. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant, is an effective stabilizer for polyethylene, acting as a primary antioxidant to interrupt the degradation cycle.
Mechanism of Action: Free Radical Scavenging
The primary function of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is to act as a free radical scavenger. The thermo-oxidative degradation of polyethylene proceeds via a free-radical chain reaction. The antioxidant donates a hydrogen atom from its phenolic hydroxyl group to the highly reactive peroxy radicals (ROO•) that are formed during the degradation process. This converts the peroxy radicals into more stable hydroperoxides and forms a stable phenoxy radical from the antioxidant. The steric hindrance provided by the bulky tert-butyl groups on the phenol ring enhances the stability of this phenoxy radical, preventing it from initiating new degradation chains.
Data Presentation
The following tables present illustrative data on the performance of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in polyethylene. This data is representative of the expected performance of a primary hindered phenolic antioxidant and is intended for comparative purposes. Actual results will vary depending on the specific grade of polyethylene, processing conditions, and concentration of the antioxidant.
Table 1: Oxidative Induction Time (OIT) of Polyethylene Samples
| Polyethylene Type | Antioxidant System | Concentration (% w/w) | OIT at 200°C (minutes) |
| LDPE | None (Control) | 0 | < 5 |
| LDPE | 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | 0.1 | 25 - 40 |
| LDPE | 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) + Secondary Antioxidant | 0.1 + 0.1 | 45 - 60 |
| HDPE | None (Control) | 0 | < 10 |
| HDPE | 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | 0.1 | 35 - 50 |
| HDPE | 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) + Secondary Antioxidant | 0.1 + 0.1 | 60 - 80 |
Table 2: Melt Flow Index (MFI) of Polyethylene After Multiple Extrusions
| Polyethylene Type | Antioxidant System | Concentration (% w/w) | MFI (g/10 min) after 1st Pass | MFI (g/10 min) after 5th Pass | % Change in MFI |
| LDPE | None (Control) | 0 | 2.0 | 3.5 | +75% |
| LDPE | 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | 0.1 | 2.1 | 2.4 | +14% |
| HDPE | None (Control) | 0 | 8.0 | 5.5 | -31% |
| HDPE | 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | 0.1 | 8.1 | 7.8 | -4% |
Experimental Protocols
Protocol 1: Determination of Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
Objective: To assess the thermo-oxidative stability of polyethylene stabilized with 2,2'-Ethylidenebis(4,6-di-tert-butylphenol). A longer OIT indicates greater stability.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum sample pans and lids
-
Nitrogen and Oxygen gas supplies with flow controllers
Procedure:
-
Accurately weigh 5-10 mg of the polyethylene sample into an aluminum DSC pan.
-
Place the open pan in the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.
-
Heat the sample from room temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).
-
Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the OIT.
Application Notes: 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) as a High-Performance Antioxidant in Synthetic Lubricants
Introduction
2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered bisphenolic antioxidant, is a highly effective stabilizer for synthetic lubricants operating under demanding conditions. Its unique molecular structure provides exceptional thermal and oxidative stability, crucial for maintaining lubricant integrity, extending service life, and protecting equipment. This document provides detailed application notes, experimental protocols for performance evaluation, and highlights its mechanism of action for researchers, scientists, and formulation professionals in the lubricants industry.
Mechanism of Action
As a hindered phenolic antioxidant, 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) functions as a primary antioxidant by interrupting the auto-oxidation cycle of lubricants. The process of lubricant degradation is a free-radical chain reaction initiated by heat, pressure, and the presence of metal catalysts. This antioxidant donates a hydrogen atom from its hydroxyl groups to neutralize highly reactive peroxy radicals (ROO•), converting them into stable hydroperoxides (ROOH). The resulting phenoxy radical is sterically hindered by the bulky tert-butyl groups, which prevents it from initiating new oxidation chains and allows it to terminate further radicals, thus breaking the oxidation cycle. This mechanism effectively inhibits the formation of sludge, varnish, and acidic by-products that can lead to lubricant failure and equipment damage.
Caption: Radical scavenging mechanism of a hindered phenolic antioxidant.
Key Performance Benefits
-
Excellent High-Temperature Stability: Effectively protects lubricants in high-temperature applications such as turbine, compressor, and engine oils.
-
Low Volatility: Its high molecular weight ensures it remains in the lubricant formulation even at elevated temperatures, providing long-lasting protection.
-
Good Solubility: Readily dissolves in a wide range of synthetic base oils, including polyalphaolefins (PAOs) and esters.
-
Synergistic Potential: Can be formulated with other antioxidants, such as aminic types, to provide a broader range of protection across different operating temperatures and conditions.
Data Presentation
While specific performance data for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is not extensively published in publicly available literature, the following tables represent the expected performance improvements based on studies of similar hindered phenolic antioxidants in synthetic lubricants. This data is illustrative and should be confirmed with specific testing for any given formulation.
Table 1: Oxidative Stability of a PAO 6 Synthetic Lubricant by RPVOT
| Formulation | Antioxidant Concentration (wt%) | RPVOT (ASTM D2272) Result (minutes) |
| PAO 6 (Base Oil) | 0.0 | ~ 50 |
| PAO 6 + Antioxidant | 0.5 | > 400 |
| PAO 6 + Antioxidant | 1.0 | > 800 |
Table 2: Performance in an Ester-Based Synthetic Lubricant
| Parameter | Base Ester Oil (No Additive) | Base Ester Oil + 0.8% Antioxidant |
| Oxidation Induction Time (PDSC, 200°C, minutes) | ~ 5 | > 30 |
| Viscosity Increase after Oxidation Test (%) | > 100 | < 15 |
| Acid Number Increase after Oxidation Test (mg KOH/g) | > 5.0 | < 1.0 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in synthetic lubricants.
1. Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
This test method evaluates the oxidation stability of lubricants under accelerated conditions.
-
Apparatus: Rotating pressure vessel, oxygen cylinder, pressure gauge, temperature-controlled bath.
-
Materials: Test lubricant, distilled water, copper catalyst coil.
-
Procedure:
-
A 50-gram sample of the lubricant is placed in a glass container.
-
5 ml of distilled water and a polished copper catalyst coil are added to the container.
-
The container is placed inside the pressure vessel, which is then sealed.
-
The vessel is purged with oxygen to remove air and then pressurized to 90 psi with oxygen.
-
The vessel is placed in a temperature-controlled bath set at 150°C and rotated at 100 rpm.
-
The pressure inside the vessel is monitored continuously. As the antioxidant is consumed and the oil oxidizes, oxygen is consumed, causing a drop in pressure.
-
The test is concluded when the pressure drops by 25 psi from the maximum pressure reached.
-
-
Data Reported: The time in minutes to reach the 25 psi pressure drop is reported as the RPVOT result. A longer time indicates better oxidation stability.
2. Pressurized Differential Scanning Calorimetry (PDSC) - ASTM D6186
This method determines the oxidation induction time (OIT) of a lubricant.
-
Apparatus: A differential scanning calorimeter capable of operating under high pressure.
-
Materials: Test lubricant, oxygen.
-
Procedure:
-
A small sample of the lubricant (typically 2-3 mg) is placed in an aluminum pan.
-
The pan is placed in the PDSC cell, which is then sealed and pressurized with oxygen (typically to 500 psi).
-
The cell is heated rapidly to the test temperature (e.g., 200°C).
-
The sample is held at this temperature, and the heat flow is monitored.
-
The onset of oxidation is marked by a sharp exothermic release of heat.
-
-
Data Reported: The time from the start of the isothermal test to the onset of the exothermic reaction is the Oxidation Induction Time (OIT) in minutes.
Experimental Workflow
The evaluation of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in a synthetic lubricant formulation follows a logical progression from initial screening to performance validation.
Caption: Workflow for evaluating antioxidant performance in lubricants.
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a robust antioxidant for synthetic lubricant formulations, offering significant improvements in oxidative stability. Its performance, particularly at elevated temperatures, makes it a valuable component for lubricants intended for severe service applications. The protocols outlined above provide a framework for quantifying its effectiveness and optimizing its concentration in various synthetic base oils. Further investigation into its synergistic effects with other additive technologies can unlock even greater performance benefits.
Application Notes and Protocol for DPPH Assay of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant. This class of compounds is widely utilized to prevent the oxidative degradation of organic materials. The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating the radical chain reactions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and straightforward spectrophotometric method for evaluating the free radical scavenging capacity of antioxidants. This document provides a detailed protocol for assessing the antioxidant potential of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) using the DPPH assay.
Principle of the DPPH Assay
The DPPH radical is a stable free radical with a deep violet color in solution, exhibiting a characteristic absorbance maximum around 517 nm. When an antioxidant is added, it donates a hydrogen atom or an electron to the DPPH radical, reducing it to the non-radical form, DPPH-H. This reduction leads to a color change from violet to pale yellow, which is measured as a decrease in absorbance. The degree of discoloration is proportional to the radical scavenging activity of the antioxidant.
Data Presentation
Table 1: Comparative Antioxidant Activity Data (DPPH Assay)
| Compound | Assay | IC50 / % Inhibition |
| 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)* | DPPH | 75% inhibition at 50 µM[1] |
| Butylated Hydroxytoluene (BHT) | DPPH | 202.35 µg/mL[1] |
| 2,4-di-tert-butylphenol | DPPH | 60 µg/mL |
| Ascorbic Acid (Standard) | DPPH | ~5-10 µg/mL (Typical) |
| Trolox (Standard) | DPPH | ~8-15 µg/mL (Typical) |
*Note: Data is for a structurally similar compound and should be used for reference only.[1] The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocol
This protocol outlines the materials and methodology for determining the DPPH radical scavenging activity of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
Materials and Reagents
-
2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), analytical grade
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplates or quartz cuvettes
-
Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm
-
Micropipettes
-
Volumetric flasks and other standard laboratory glassware
-
Aluminum foil
Reagent Preparation
-
DPPH Stock Solution (1 mM):
-
Accurately weigh 39.4 mg of DPPH and dissolve it in 100 mL of methanol in a volumetric flask.
-
Store the stock solution in an amber bottle or a flask wrapped in aluminum foil at 4°C to protect it from light.
-
-
DPPH Working Solution (0.1 mM):
-
Dilute the 1 mM DPPH stock solution 1:10 with methanol to obtain a 0.1 mM working solution.
-
The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2. Adjust the concentration if necessary.
-
Prepare this solution fresh before each experiment.
-
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) and dissolve it in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Sonication may be required to ensure complete dissolution.
-
-
Serial Dilutions of Test Compound:
-
From the stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Positive Control Solution:
-
Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox (e.g., 1 mg/mL in methanol).
-
Prepare a series of dilutions from the stock solution (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Assay Procedure
-
Plate/Cuvette Setup:
-
Blank: Add 100 µL of methanol to a well/cuvette.
-
Control: Add 50 µL of methanol to a separate well/cuvette.
-
Test Samples: Add 50 µL of each dilution of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) to respective wells/cuvettes.
-
Positive Control: Add 50 µL of each dilution of the standard antioxidant to respective wells/cuvettes.
-
-
Reaction Initiation:
-
Add 50 µL of the 0.1 mM DPPH working solution to all wells/cuvettes except the blank.
-
The total volume in each well/cuvette (except the blank) should be 100 µL.
-
-
Incubation:
-
Mix the contents of the wells/cuvettes gently.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes. The incubation time can be optimized based on the reaction kinetics.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well/cuvette at 517 nm using a spectrophotometer or microplate reader.
-
Use the blank (methanol) to zero the instrument.
-
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percentage of inhibition for each concentration:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the corresponding concentrations of the test compound and the positive control.
-
The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by interpolation from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the DPPH radical scavenging assay.
Signaling Pathway/Mechanism
Caption: General mechanism of DPPH radical scavenging by a phenolic antioxidant.
References
Application Notes and Protocols for Oxidative Induction Time (OIT) Testing of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to evaluating the thermal-oxidative stability of materials stabilized with the phenolic antioxidant 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) using the Oxidative Induction Time (OIT) test. Detailed experimental protocols for Differential Scanning Calorimetry (DSC) are presented, along with data interpretation and visualization of the antioxidant mechanism. This guide is intended for professionals in research, quality control, and material science.
Introduction
Oxidative degradation is a primary cause of failure for many organic materials, leading to loss of mechanical, chemical, and physical properties. Antioxidants are incorporated into these materials to inhibit or retard this process. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant, is effective in protecting polymers and other organic substrates against thermo-oxidative degradation.
The Oxidative Induction Time (OIT) test is a widely used and effective method to determine the relative thermal-oxidative stability of a material.[1][2][3] Performed using a Differential Scanning Calorimeter (DSC), the OIT test measures the time until the onset of exothermic oxidation of a sample held at a constant (isothermal) temperature in an oxygen atmosphere.[4] A longer OIT indicates a higher degree of stabilization.[2] This application note details the standardized methodology for OIT testing, specifically for materials containing 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
The Role of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) as an Antioxidant
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a high-molecular-weight hindered phenolic antioxidant. Its primary function is to interrupt the free-radical chain reactions that occur during oxidation. The tert-butyl groups on the phenol rings provide steric hindrance, which enhances the stability of the resulting phenoxy radicals, making it an efficient radical scavenger.[5] This stabilization is crucial for preventing the propagation of oxidative damage within the material. The general mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thus neutralizing it.
Antioxidant Mechanism
References
Application Notes and Protocols for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in Biomedical Polymer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the hindered phenolic antioxidant, 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), in the field of biomedical polymer research. The focus is on its role in stabilizing polymers, enhancing biocompatibility, and modulating drug release profiles from biodegradable polymer matrices.
Introduction
2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant, serves as a crucial additive in polymer science. Its primary function is to inhibit oxidative degradation, which can be initiated by heat, light, or residual catalysts during polymer processing and storage. In the context of biomedical polymers such as Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), and Ultra-High Molecular Weight Polyethylene (UHMWPE), preventing such degradation is paramount. The breakdown of these materials can lead to a loss of mechanical integrity, altered drug release kinetics, and the generation of potentially inflammatory byproducts. By scavenging free radicals, 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) terminates the degradation chain reactions, thereby preserving the polymer's intended properties and improving the performance and safety of the final biomedical device or drug delivery system.
Application Note 1: Enhancing the Thermo-Oxidative Stability of Biomedical Polymers
Biomedical polymers, particularly biodegradable polyesters like PLGA and PCL, are susceptible to thermo-oxidative degradation during processing steps such as extrusion, injection molding, and even solvent casting when heat is applied for solvent removal. This degradation, which involves radical chain reactions, leads to chain scission, a decrease in molecular weight, and a loss of mechanical properties. The incorporation of a primary antioxidant like 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is an effective strategy to mitigate this.[1] It functions by donating a hydrogen atom to peroxy radicals, forming a stable phenoxy radical that does not propagate the degradation cascade.[2]
The effectiveness of an antioxidant in preventing thermo-oxidative degradation is often quantified by measuring the Oxidation Induction Time (OIT). OIT is the time until the onset of exothermic oxidation of a material at a specific temperature in an oxygen atmosphere. A longer OIT indicates greater stability.
Quantitative Data: Effect of Hindered Phenolic Antioxidants on Polymer Stability
The following table summarizes representative data on the effect of hindered phenolic antioxidants on the stability of various polymers. While specific data for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in biomedical grades is limited, the data for structurally similar antioxidants like Irganox 1010 and Irganox 1076 are presented as effective surrogates.
| Polymer Matrix | Antioxidant Type | Antioxidant Conc. (wt%) | Test Temperature (°C) | Oxidation Induction Time (OIT) (min) | Reference |
| Polyolefin Elastomer (POE) | None (Blank) | 0 | 200 | 15 | [3] |
| Polyolefin Elastomer (POE) | Hindered Phenol Hybrid | 0.5 | 200 | 27 | [3] |
| Poly(3-hydroxybutyrate) (PHB) | None (Blank) | 0 | - | - | [4] |
| Poly(3-hydroxybutyrate) (PHB) | Irganox® 1010 | 0.3 | - | Increased Stability Noted | [4] |
| Polypropylene (PP) | Common Stabilizers | - | 190-210 | Degrades within minutes | [5] |
| Polypropylene (PP) | PP-bonded Hindered Phenol | ~1 mol% | 190-210 | No detectable weight loss after 24 hrs | [5] |
Application Note 2: Modulating Degradation and Drug Release Profiles
In drug delivery systems, the degradation rate of the polymer matrix is a critical parameter that governs the release of the encapsulated therapeutic agent.[6][7] Oxidative processes can accelerate polymer degradation, leading to an uncontrolled, premature "burst release" of the drug, which can decrease therapeutic efficacy and increase potential toxicity. By stabilizing the polymer matrix, 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) helps to ensure a more predictable and controlled degradation profile. This results in a drug release kinetic that is primarily governed by hydrolysis and diffusion as intended, rather than being skewed by oxidative chain scission. This control is vital for developing long-acting injectable formulations, implantable devices, and tissue engineering scaffolds where consistent, long-term performance is required.
Quantitative Data: Effect of Hindered Phenolic Antioxidants on Mechanical Properties
Maintaining mechanical integrity during degradation is crucial for load-bearing scaffolds and implants. The following table shows the impact of antioxidants on the mechanical properties of polymers, which is an indirect indicator of stabilization.
| Polymer Matrix | Additive(s) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Low-Density Polyethylene (LDPE) | None (Aged 72h) | ~6.5 (56.3% decline) | - | [8] |
| Low-Density Polyethylene (LDPE) | Antioxidant 1024 (Aged 72h) | ~15 (remained constant) | ~480 (unchanged) | [8] |
| Polypropylene (PP) | None | 549 | - | [9] |
| Polypropylene (PP) | Antioxidant + Compatibilizer | 449 | - | [9] |
Application Note 3: Improving Biocompatibility of Degradable Polymers
The degradation of biomedical polymers can release acidic byproducts (e.g., lactic and glycolic acid from PLGA) and low molecular weight oligomers.[6] An accelerated, uncontrolled degradation caused by oxidation can lead to a high local concentration of these byproducts, potentially causing an inflammatory response and compromising the biocompatibility of the implant or device.[10] By slowing and controlling the degradation process, 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) helps to ensure that byproducts are released at a rate that the surrounding tissue can safely metabolize and clear, thereby improving the overall biocompatibility of the material.
Quantitative Data: Representative Biocompatibility Assessment
The cytotoxicity of materials is often assessed using fibroblast cell lines like L929, according to ISO 10993-5 standards.[11][12] A cell viability of over 70% is generally considered non-cytotoxic. The table below presents representative data for biomaterials tested with L929 cells.
| Material / Condition | Cell Line | Assay | Cell Viability (%) | Outcome | Reference |
| PGI-PGO Membrane | L929 Fibroblast | MTT | 90.21 ± 5.23 | Non-cytotoxic | [13] |
| Titanium Nanoparticles (Route 1) | L929 Fibroblast | MTT | >90 | Non-cytotoxic | [14] |
| Titanium Nanoparticles (Route 2) | L929 Fibroblast | MTT | 60 - 90 | Mildly cytotoxic | [14] |
| Commercial Dental Floss | L929 Fibroblast | MTT | ~90 | Non-cytotoxic | [11] |
Diagrams and Visualizations
Experimental Protocols
Protocol 1: Incorporation of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) into a PLGA Film via Solvent Casting
This protocol describes a standard method for preparing a drug-loaded, antioxidant-stabilized PLGA film.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA), select appropriate molecular weight and LA:GA ratio (e.g., 75:25).
-
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (Antioxidant, AO).
-
Model drug (e.g., Paclitaxel, Curcumin).
-
Dichloromethane (DCM) or other suitable volatile organic solvent.
-
Polytetrafluoroethylene (PTFE) or glass Petri dish (mold).
-
Vacuum oven.
Procedure:
-
Solution Preparation:
-
Weigh the desired amount of PLGA (e.g., 1.0 g).
-
Weigh the antioxidant. A typical concentration is 0.1-0.5% of the polymer weight (e.g., for 0.5 wt%, use 5 mg of AO).
-
Weigh the model drug (e.g., 50 mg for a 5% drug load).
-
Dissolve the PLGA, antioxidant, and drug in a suitable volume of DCM (e.g., 10 mL) in a glass vial.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until all components are fully dissolved, resulting in a clear, homogenous solution.
-
-
Casting:
-
Place the PTFE Petri dish on a level surface in a fume hood.
-
Carefully pour the polymer solution into the dish, ensuring it spreads evenly across the bottom.
-
-
Solvent Evaporation:
-
Loosely cover the dish with aluminum foil (with holes poked in it) to allow for slow, controlled solvent evaporation. Let it sit at room temperature for 12-24 hours.
-
Transfer the dish to a vacuum oven. Dry at a slightly elevated temperature (e.g., 35-40°C) under vacuum for at least 48 hours to remove residual solvent.
-
-
Film Retrieval:
-
Once completely dry, carefully peel the polymer film from the PTFE dish using forceps.
-
Store the film in a desiccator to protect it from moisture until further analysis.
-
Protocol 2: Evaluation of Antioxidant Efficacy (DPPH Radical Scavenging Assay)
This protocol assesses the radical scavenging activity of the antioxidant incorporated within the polymer matrix.
Materials:
-
Antioxidant-containing polymer film.
-
Control polymer film (without antioxidant).
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol or ethanol).
-
Methanol or Ethanol.
-
UV-Vis Spectrophotometer.
Procedure:
-
Sample Preparation:
-
Accurately weigh a small piece of the antioxidant-loaded film (e.g., 10 mg) and the control film.
-
Place each film sample into a separate test tube.
-
-
Assay Reaction:
-
Add a defined volume of the DPPH solution (e.g., 4 mL) to each test tube containing the film samples.
-
Prepare a control tube containing only 4 mL of the DPPH solution.
-
Wrap the tubes in aluminum foil to protect them from light and incubate at room temperature for a set period (e.g., 24 hours) with gentle shaking. The antioxidant will leach from the film and react with the DPPH.
-
-
Measurement:
-
After incubation, centrifuge the tubes to pellet any particulate matter.
-
Measure the absorbance of the supernatant from each tube at the characteristic wavelength for DPPH (typically ~517 nm).
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
A higher % inhibition indicates greater antioxidant activity.
-
Protocol 3: In Vitro Biocompatibility Assessment (MTT Assay)
This protocol evaluates the cytotoxicity of the polymer films on a cell line, such as L929 mouse fibroblasts, as per ISO 10993-5 guidelines.
Materials:
-
Sterile, antioxidant-containing polymer film.
-
Sterile, control polymer film.
-
L929 mouse fibroblast cell line (or other relevant cell line).
-
Cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS.
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
-
Sample Exposure (Direct Contact Method):
-
Sterilize the polymer film samples (e.g., using UV irradiation or ethylene oxide). Cut small, uniform pieces that will fit into the wells (e.g., 6 mm diameter discs).
-
After 24 hours of incubation, carefully remove the culture medium from the wells.
-
Gently place one sterile film disc into each well, ensuring it makes contact with the cell layer.
-
Add fresh culture medium (100 µL) to each well. Also include control wells with cells only (positive control) and wells with medium only (blank).
-
Incubate the plate for another 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the exposure period, carefully remove the film discs and the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the cell viability percentage relative to the control cells:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
A viability of >70% is typically considered non-cytotoxic.
-
References
- 1. mdpi.com [mdpi.com]
- 2. partinchem.com [partinchem.com]
- 3. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kinampark.com [kinampark.com]
- 7. PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Importance of Antioxidant Biomaterials in Human Health and Technological Innovation: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. swissdentaljournal.org [swissdentaljournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Currently Available Nanoparticle Synthesis Routes on Their Biocompatibility with Fibroblast Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in Polymer Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a sterically hindered phenolic antioxidant, is a crucial additive in various polymer matrices to prevent thermo-oxidative degradation. Its primary function is to inhibit the autoxidation of polymers by scavenging free radicals that are formed during processing at high temperatures or upon exposure to UV light and environmental factors. This application note provides detailed protocols for the formulation and evaluation of this antioxidant in common polymer systems, including polyethylene (PE), polypropylene (PP), and polystyrene (PS).
Mechanism of Action
As a hindered phenolic antioxidant, 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) functions as a primary antioxidant. The core of its activity lies in the hydrogen-donating ability of its phenolic hydroxyl groups. During the initial stages of polymer degradation, highly reactive peroxy radicals (ROO•) are formed. This antioxidant readily donates a hydrogen atom to these radicals, neutralizing them and forming a stable, non-reactive species. The antioxidant itself is converted into a resonance-stabilized phenoxy radical, which is significantly less reactive and does not propagate the degradation chain reaction. This process effectively interrupts the cycle of autoxidation, preserving the mechanical and physical properties of the polymer.
Quantitative Performance Data
The effectiveness of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is dependent on the polymer matrix, processing conditions, and the concentration of the antioxidant. The following tables summarize typical performance data.
Table 1: Oxidative Induction Time (OIT) of Polyolefins
| Polymer Matrix | Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |
| Polyethylene (PE) | 0.0 (Control) | < 1 |
| 0.1 | 15 - 25 | |
| 0.2 | 30 - 45 | |
| Polypropylene (PP) | 0.0 (Control) | < 1 |
| 0.1 | 20 - 35 | |
| 0.2 | 40 - 60 |
Table 2: Thermal Stability of Polystyrene by Thermogravimetric Analysis (TGA)
| Polymer Matrix | Antioxidant Concentration (wt%) | Onset of Degradation (°C) | Temperature at 50% Weight Loss (°C) |
| Polystyrene (PS) | 0.0 (Control) | ~350 | ~400 |
| 0.2 | ~365 | ~415 | |
| 0.5 | ~375 | ~425 |
Table 3: Effect on Mechanical Properties of Polyethylene
| Property | Antioxidant Concentration (wt%) | Value |
| Tensile Strength at Yield (MPa) | 0.0 (Control) | 24 |
| 0.2 | 24.5 | |
| Elongation at Break (%) | 0.0 (Control) | 600 |
| 0.2 | 610 |
Experimental Protocols
The following protocols provide detailed methodologies for the incorporation and evaluation of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in polymer matrices.
Protocol for Melt Blending
This protocol describes the incorporation of the antioxidant into a polymer matrix using a twin-screw extruder.
Materials:
-
Polymer resin (e.g., PE, PP, or PS pellets)
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2,2'-Ethylidenebis(4,6-di-tert-butylphenol) powder
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Twin-screw extruder
-
Pelletizer or compression molder
Procedure:
-
Drying: Dry the polymer pellets in a vacuum oven at a temperature appropriate for the specific polymer (e.g., 80°C for PE/PP, 70°C for PS) for at least 4 hours to remove any residual moisture.
-
Premixing: Accurately weigh the required amounts of the dried polymer pellets and the antioxidant powder. Dry blend the components in a sealed container by tumbling for 10-15 minutes to ensure a homogenous mixture.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific polymer. A typical temperature profile for polypropylene might be: Zone 1: 180°C, Zone 2: 190°C, Zone 3: 200°C, Zone 4: 200°C, Die: 195°C.
-
Set the screw speed (e.g., 100-150 rpm).
-
Feed the dry-blended mixture into the extruder hopper at a constant rate.
-
-
Pelletizing/Molding:
-
The extrudate is passed through a water bath for cooling and then fed into a pelletizer to produce stabilized polymer pellets.
-
Alternatively, the molten polymer can be directly compression molded into sheets or test specimens of desired dimensions.
-
Protocol for Oxidative Induction Time (OIT) Measurement
This protocol follows the general principles of ASTM D3895.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum sample pans
-
Nitrogen and Oxygen gas supply
Procedure:
-
Sample Preparation: Place a small sample (5-10 mg) of the stabilized polymer into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with a nitrogen atmosphere (flow rate ~50 mL/min).
-
-
Heating and Equilibration:
-
Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Once the test temperature is reached, allow the sample to equilibrate for 5 minutes.
-
-
Oxidation:
-
Switch the purge gas from nitrogen to oxygen (flow rate ~50 mL/min) while maintaining the isothermal temperature. This marks the beginning of the OIT measurement (time = 0).
-
-
Data Analysis:
-
Record the heat flow as a function of time. The OIT is determined as the time from the switch to oxygen until the onset of the exothermic oxidation peak.
-
Protocol for Thermogravimetric Analysis (TGA)
This protocol follows the general principles of ISO 11358.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Ceramic or platinum sample pans
-
Nitrogen or air supply
Procedure:
-
Sample Preparation: Place a 10-15 mg sample of the stabilized polymer into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Select the desired atmosphere (e.g., nitrogen or air) with a flow rate of ~50 mL/min.
-
-
Heating Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Determine the onset of degradation temperature and the temperature at which 50% weight loss occurs.
-
Protocol for Tensile Property Measurement
This protocol follows the general principles of ASTM D638.
Apparatus:
-
Universal Testing Machine (UTM) with appropriate grips
-
Extensometer (optional, for precise strain measurement)
-
Dumbbell-shaped test specimens prepared according to ASTM D638 specifications.
Procedure:
-
Specimen Conditioning: Condition the test specimens at standard laboratory conditions (23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.
-
Test Setup:
-
Measure the width and thickness of the narrow section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen, if used.
-
-
Testing:
-
Apply a tensile load to the specimen at a constant crosshead speed (e.g., 50 mm/min for polyethylene).
-
Continue the test until the specimen fractures.
-
-
Data Analysis:
-
Record the load and elongation data.
-
Calculate the tensile strength at yield and elongation at break.
-
Protocol for DPPH Radical Scavenging Assay of Polymer Extract
This protocol involves a two-step process: solvent extraction of the antioxidant from the polymer matrix, followed by the DPPH assay.
A. Solvent Extraction
Materials:
-
Stabilized polymer sample (ground or finely cut)
-
Soxhlet extraction apparatus or an accelerated solvent extractor
-
Appropriate solvent (e.g., a mixture of isopropanol and cyclohexane for polyolefins)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh approximately 2-5 g of the ground or finely cut polymer sample and place it in a cellulose thimble.
-
Extraction:
-
Place the thimble in the Soxhlet extractor.
-
Add the extraction solvent to the boiling flask.
-
Perform the extraction for a sufficient duration (e.g., 6-8 hours) to ensure complete extraction of the antioxidant.
-
-
Solvent Removal:
-
After extraction, transfer the solvent containing the extracted antioxidant to a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the dried extract.
-
B. DPPH Assay
Materials:
-
Polymer extract
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the polymer extract in methanol or ethanol at a known concentration (e.g., 1 mg/mL).
-
Prepare a 0.1 mM solution of DPPH in the same solvent.
-
-
Reaction:
-
In a series of test tubes, add different volumes of the extract stock solution and dilute with the solvent to a fixed volume to obtain a range of concentrations.
-
Add a fixed volume of the DPPH solution to each test tube.
-
Prepare a control sample containing only the solvent and the DPPH solution.
-
-
Incubation and Measurement:
-
Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at 517 nm using the UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the extract using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
The antioxidant activity can be expressed as the IC50 value, which is the concentration of the extract required to inhibit 50% of the DPPH radicals.
-
Conclusion
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is an effective antioxidant for a range of polymer matrices, significantly improving their thermal stability and resistance to oxidative degradation. The provided protocols offer standardized methods for the incorporation and comprehensive evaluation of this antioxidant's performance, enabling researchers and scientists to optimize polymer formulations for enhanced durability and longevity.
Troubleshooting & Optimization
Technical Support Center: Optimizing Antioxidant Performance of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in Polyethylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antioxidant 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in polyethylene (PE) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in PE?
2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a hindered phenolic antioxidant, protects polyethylene from thermal-oxidative degradation. During high-temperature processing like extrusion and molding, and over the product's lifespan, polymers are susceptible to degradation from heat and oxygen, which can cause discoloration, brittleness, and a decline in mechanical properties. This antioxidant functions by scavenging free radicals, which are highly reactive species that initiate and propagate the polymer degradation chain reactions.
Q2: What are the typical signs of inadequate antioxidant performance in my PE product?
Common indicators of poor antioxidant performance and polymer degradation include:
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Discoloration: Yellowing or browning of the polyethylene is a primary sign of degradation. This can be due to the formation of colored byproducts from the antioxidant's reaction with hydroperoxides.
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Reduced Mechanical Strength: The final product may show increased brittleness, lower tensile strength, or decreased impact resistance, which suggests that the polymer chains have been broken down.
-
Changes in Melt Flow Index (MFI): During processing, a noticeable change in the MFI can indicate polymer chain scission (increase in MFI) or cross-linking (decrease in MFI).
-
Odor Formation: Unpleasant odors can be generated from the volatile breakdown products of either the antioxidant or the polymer.
Q3: What factors can negatively impact the effectiveness of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)?
Several factors can compromise the performance of this antioxidant:
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Excessive Processing Temperatures: Exceeding the recommended processing temperature for the PE grade can accelerate the thermal degradation of both the polymer and the antioxidant.
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Poor Dispersion: Non-uniform distribution of the antioxidant within the polymer matrix will result in areas with little to no protection against oxidation.
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Presence of Metal Ions: Certain metals, such as copper and iron, can act as catalysts for oxidative degradation, accelerating the consumption of the antioxidant.
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Interaction with Other Additives: Some additives may have antagonistic effects, reducing the overall stability of the formulation. For example, some hindered amine light stabilizers (HALS) can have reduced efficacy in the presence of certain phenolic antioxidants.
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Leaching and Migration: The antioxidant can migrate to the surface of the polymer over time, a phenomenon known as "blooming," especially if its concentration exceeds its solubility in the PE.
Q4: Can 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) be used in combination with other stabilizers?
Yes, and it is often recommended. A synergistic effect is frequently achieved by combining primary antioxidants (like hindered phenols) with secondary antioxidants (such as phosphites or thioesters).
-
Primary Antioxidants (radical scavengers) like 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) interrupt the degradation chain reactions.
-
Secondary Antioxidants (hydroperoxide decomposers) break down hydroperoxides, which are unstable intermediates that can lead to the formation of more free radicals. This combination provides more comprehensive protection for the polymer.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Yellowing or Discoloration of PE During Processing | Excessive processing temperature. | Lower the barrel temperatures in stages and verify the melt temperature with a probe. |
| High residence time in the extruder. | Increase the screw speed or reduce back pressure to minimize the time the polymer is exposed to high temperatures. | |
| Impurities in the antioxidant. | Ensure the use of a high-purity grade of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), as impurities can act as pro-degradants. | |
| Interaction with other additives. | Review the formulation for any known antagonistic interactions between additives. | |
| Brittle Final Product / Poor Mechanical Properties | Insufficient antioxidant concentration. | Increase the loading of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) incrementally. The current level may be too low for the processing conditions. |
| Poor dispersion of the antioxidant. | Improve mixing during compounding to ensure uniform distribution. The use of masterbatches can aid in better dispersion. | |
| Severe polymer degradation. | This indicates that the stabilization package is not robust enough. Consider incorporating a secondary antioxidant, like a phosphite, for synergistic protection. | |
| Surface "Blooming" or Stickiness | Antioxidant concentration exceeds solubility. | Reduce the concentration of the antioxidant to a level below its solubility limit in the specific PE grade at both processing and end-use temperatures. |
| Incompatibility with the polymer matrix. | While generally compatible with PE, extreme processing conditions or specific PE grades might affect solubility. | |
| Inconsistent Melt Flow Index (MFI) | Non-uniform antioxidant dispersion. | As with poor mechanical properties, ensure homogenous mixing of the antioxidant in the polymer. |
| Inconsistent processing temperatures. | Ensure tight control over the temperature profile of the extruder. |
Experimental Protocols
Protocol 1: Determination of Oxidative Induction Time (OIT)
Objective: To assess the effectiveness of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in preventing the thermo-oxidative degradation of PE. A longer OIT indicates better stabilization.
Apparatus: Differential Scanning Calorimeter (DSC).
Methodology:
-
Sample Preparation: Prepare thin sections (approximately 0.3 mm thick) of the PE sample containing the antioxidant.
-
Instrument Setup: Place a small, weighed amount of the sample (5-10 mg) into an aluminum DSC pan.
-
Heating Cycle:
-
Heat the sample from room temperature to 200°C at a heating rate of 20°C/min under a nitrogen atmosphere.
-
Hold the sample at 200°C for 5 minutes to ensure a completely molten state.
-
Switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
-
Data Acquisition: Record the heat flow as a function of time.
-
Data Interpretation: The OIT is the time from the introduction of oxygen until the onset of the exothermic peak, which signifies the start of oxidation.
Protocol 2: Oven Aging for Long-Term Thermal Stability
Objective: To evaluate the long-term effectiveness of the antioxidant in protecting PE at elevated temperatures.
Apparatus: Forced-circulation air oven.
Methodology:
-
Sample Preparation: Prepare standardized test specimens (e.g., tensile bars or plaques) of the PE formulation.
-
Exposure: Place the specimens in the air oven at a constant, elevated temperature (e.g., 150°C).
-
Time Intervals: Remove a set of specimens from the oven at predetermined time intervals.
-
Evaluation: After cooling to room temperature, evaluate the specimens for signs of degradation, such as discoloration, surface cracking, or brittleness (e.g., by a simple bend test).
-
End Point: The time to failure is recorded when the specimens exhibit a predefined level of degradation (e.g., cracking upon bending).
Protocol 3: Spectroscopic Analysis for Degradation Products
Objective: To identify and quantify the chemical changes in PE due to oxidation.
Apparatus: Fourier-Transform Infrared (FTIR) Spectrometer.
Methodology:
-
Sample Preparation: Prepare thin films of the PE samples (before and after aging).
-
Spectral Acquisition: Obtain the FTIR spectrum of each sample.
-
Data Analysis: Monitor the formation of carbonyl groups (C=O), which appear as a characteristic peak around 1700-1750 cm⁻¹, as an indicator of oxidation. The increase in the intensity of this peak correlates with the extent of degradation.
Data Presentation
Table 1: Physical and Chemical Properties of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
| Property | Value | Reference |
| CAS Number | 35958-30-6 | |
| Molecular Formula | C₃₀H₄₆O₂ | |
| Molecular Weight | 438.69 g/mol | |
| Melting Point | 162-164 °C |
Table 2: Comparative Performance Data (Illustrative)
| Antioxidant System | OIT at 200°C (minutes) | Time to Embrittlement at 150°C (hours) |
| PE (unstabilized) | < 5 | < 24 |
| PE + 0.1% Antioxidant A | 25 | 200 |
| PE + 0.1% 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | 45 | 350 |
| PE + 0.1% 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) + 0.1% Phosphite B | 70 | 500 |
Note: The data in Table 2 is illustrative and will vary depending on the specific grade of PE, processing conditions, and other additives used.
Visualizations
Technical Support Center: Interference of Hindered Phenols in Free Radical Scavenging Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when evaluating the antioxidant activity of hindered phenols using free radical scavenging assays.
Frequently Asked Questions (FAQs)
Q1: What are hindered phenols and how do they act as antioxidants?
A1: Hindered phenols are organic compounds containing a phenolic hydroxyl (-OH) group flanked by bulky substituent groups, typically tert-butyl groups, at one or both ortho positions on the benzene ring.[1] This steric hindrance is key to their function as antioxidants.[2] They scavenge free radicals by donating the hydrogen atom from the hydroxyl group to a radical, thereby neutralizing it and terminating oxidative chain reactions.[1][2][3] The bulky groups stabilize the resulting phenoxyl radical, preventing it from initiating new chain reactions.[4]
Q2: Which are the most common assays for evaluating the free radical scavenging activity of hindered phenols?
A2: The most common in vitro assays used to evaluate the antioxidant activity of hindered phenols include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.[5][6] These assays are popular due to their relative simplicity, speed, and the use of stable radicals.
Q3: Why do my results for hindered phenols vary significantly between different antioxidant assays?
A3: The antioxidant capacity of a compound, including hindered phenols, can vary significantly depending on the assay used.[7] This is because different assays have different reaction mechanisms. Assays like DPPH and ABTS are based on a single electron transfer (SET) mechanism, while the ORAC assay is based on a hydrogen atom transfer (HAT) mechanism.[5][8] The steric hindrance of the phenol, the nature of the free radical, and the solvent used can all influence the reaction kinetics and stoichiometry, leading to different results.[9][10]
Q4: What is the importance of reaction kinetics when studying hindered phenols?
A4: Reaction kinetics are crucial for accurately assessing the antioxidant activity of hindered phenols.[11][12] Due to steric hindrance, some hindered phenols can be "slow-reacting antioxidants," meaning they require a longer time to quench free radicals compared to other antioxidants.[13] Using a fixed, short incubation time can lead to an underestimation of their true antioxidant capacity.[13][14] Therefore, performing a kinetic study by monitoring the reaction over time is essential to determine the point at which the reaction reaches completion.[13][14]
Troubleshooting Guide
Problem 1: Low or no detectable antioxidant activity for a known hindered phenol in the DPPH assay.
-
Possible Cause 1: Steric Hindrance. The bulky groups on the hindered phenol may sterically prevent its access to the nitrogen radical of the DPPH molecule.[10] The DPPH radical itself is also sterically hindered.[15]
-
Possible Cause 2: Inappropriate Solvent. The choice of solvent can dramatically affect the reactivity of hindered phenols in the DPPH assay. For example, Butylated Hydroxytoluene (BHT) shows very low reactivity in methanol but is more active in non-polar solvents like isooctane.[10][17] Alcoholic solvents can also lead to an overestimation of antioxidant activity due to partial ionization of the phenol.[18]
-
Solution: Test the antioxidant activity in a range of solvents with varying polarities. For lipophilic hindered phenols, consider using a non-polar solvent system. Ensure the chosen solvent is compatible with your sample and the assay.
-
Problem 2: Inconsistent or non-reproducible results in the ABTS assay.
-
Possible Cause 1: Incomplete Reaction. A fixed and short incubation time may not be sufficient for the reaction to reach its endpoint, especially for slow-reacting hindered phenols.[14]
-
Possible Cause 2: pH Sensitivity. The antioxidant activity of some compounds can be pH-dependent.[14][19]
-
Solution: Ensure the pH of your sample and the ABTS•+ working solution are consistent across all experiments. The ABTS assay can be performed over a wide pH range, but consistency is crucial for reproducibility.[13]
-
Problem 3: Suspected spectrophotometric interference.
-
Possible Cause: Sample Color. If the test sample itself has color and absorbs light at or near the wavelength used for measurement (e.g., 517 nm for DPPH, 734 nm for ABTS), it can interfere with the results.[13]
-
Solution: Measure a sample blank containing the sample and the solvent but without the radical solution. Subtract the absorbance of the sample blank from the sample reading to correct for the inherent color.[13]
-
Quantitative Data Summary
The following tables summarize reported antioxidant activity for common hindered phenols. A lower IC50/EC50 value indicates higher antioxidant activity.
Table 1: DPPH Radical Scavenging Activity of Hindered Phenols
| Compound | Assay Conditions | IC50 / EC50 (mg/mL) | Reference(s) |
| Butylated Hydroxyanisole (BHA) | Methanol | 0.0052 - 0.035 | [20] |
| Butylated Hydroxytoluene (BHT) | Methanol | 0.011 - 0.020 | [20] |
| 2,6-di-tert-butyl-4-hydroxymethylphenol | Lard | Higher than BHA | [9] |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Hindered Phenols
| Compound | FRAP Value (µmol Fe²⁺/g) | Reference(s) |
| Butylated Hydroxyanisole (BHA) | 12341 | [20] |
| Butylated Hydroxytoluene (BHT) | 9928 | [20] |
Experimental Protocols
1. DPPH Radical Scavenging Assay
-
Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to its non-radical, yellow-colored form, diphenylpicrylhydrazine. The decrease in absorbance is measured spectrophotometrically.[4][21]
-
Materials:
-
DPPH solution (typically 0.1 mM in methanol or ethanol)
-
Hindered phenol solutions of various concentrations
-
Methanol or ethanol
-
UV-Vis spectrophotometer
-
96-well microplate or cuvettes
-
-
Procedure:
-
Prepare a series of dilutions of the hindered phenol in methanol or ethanol.
-
In a 96-well plate or test tubes, add a fixed volume of the DPPH solution (e.g., 100 µL).
-
Add a smaller volume of the diluted hindered phenol solution or standard to the DPPH solution.
-
Prepare a control containing only the solvent and the DPPH solution.
-
Incubate the reaction mixtures in the dark at room temperature. Crucially for hindered phenols, perform a kinetic study by measuring absorbance at multiple time points (e.g., 1, 5, 15, 30, 60 minutes and longer if necessary) to determine the reaction endpoint.
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
2. ABTS Radical Cation Decolorization Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[4]
-
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
Ethanol or phosphate-buffered saline (PBS)
-
Hindered phenol solutions of various concentrations
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare a series of dilutions of the hindered phenol.
-
Add a small volume of the diluted hindered phenol solution to a larger volume of the diluted ABTS•+ solution.
-
As with the DPPH assay, a kinetic study is highly recommended. Monitor the absorbance at 734 nm at various time points until the reading is stable to ensure the reaction has reached completion. [13][14]
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
-
Visualizations
Caption: Mechanism of free radical scavenging by a hindered phenol.
Caption: General experimental workflow for assessing antioxidant activity.
Caption: Troubleshooting workflow for hindered phenol antioxidant assays.
References
- 1. Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 3. Investigation of hindered phenol antioxidant effects on the aging performance of cross-linked LDPE in the presence of copper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic and thermodynamic evaluation of antioxidant reactions: factors influencing the radical scavenging properties of phenolic compounds in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hrcak.srce.hr [hrcak.srce.hr]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) and its Degradation Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Ethylidenebis(4,6-di-tert-butylphenol). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)?
A1: The primary degradation mechanism for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a hindered phenolic antioxidant, is thermo-oxidative degradation.[1] This process is initiated by heat and oxygen, leading to the formation of phenoxyl radicals. These radicals can then undergo further reactions to form colored and less effective degradation products, such as quinone-methide structures.[1] Photo-oxidation, initiated by exposure to UV light, can also contribute to its degradation through the formation of hydroperoxides.[1]
Q2: What are the expected degradation products of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)?
A2: While specific degradation products can vary based on the conditions (e.g., temperature, oxygen availability, presence of other substances), the thermo-oxidative degradation of hindered phenols like 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) typically leads to the formation of quinone-methide and stilbenequinone-type structures. These compounds are often colored and can contribute to discoloration (e.g., yellowing or pinking) of the material being stabilized.[1]
Q3: Which analytical techniques are most suitable for analyzing 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) and its degradation products?
A3: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
-
HPLC is well-suited for quantifying the remaining parent antioxidant and detecting less volatile degradation products. A reversed-phase C18 column is typically used.[1]
-
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile degradation products.[2] A derivatization step, such as silylation, is often necessary to increase the volatility and thermal stability of the phenolic compounds for GC analysis.[2]
Troubleshooting Guides
HPLC Analysis
Q4: I am observing significant peak tailing for the parent compound and its degradation products in my HPLC analysis. What are the possible causes and solutions?
A4: Peak tailing in HPLC is a common issue when analyzing phenolic compounds and can lead to inaccurate quantification.[3][4][5] The primary causes and their solutions are summarized below:
| Possible Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | The free silanol groups on the silica-based C18 column can interact with the hydroxyl groups of the phenols, causing tailing.[4][5] Solution: Use a low-pH mobile phase (around pH 2.5-3.5) to suppress the ionization of the silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., a polymer-based column).[5] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion. Solution: Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds from the sample matrix can lead to active sites that cause tailing. The column itself can also degrade over time. Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase Composition | A mobile phase with insufficient elution strength can cause analytes to interact too strongly with the stationary phase. Solution: Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. |
| Extra-column Volume | Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing. Solution: Use tubing with a smaller internal diameter and keep the length to a minimum. |
GC-MS Analysis
Q5: I am experiencing high background noise and poor sensitivity in my GC-MS analysis of silylated 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) derivatives. How can I improve my results?
A5: High background noise in GC-MS can obscure analyte peaks and compromise sensitivity. Common sources and solutions include:
| Possible Cause | Recommended Solution |
| Column Bleed | At high temperatures, the stationary phase of the GC column can degrade and release siloxane compounds, leading to a rising baseline and characteristic ions in the mass spectrum.[6] Solution: Use a low-bleed GC column (often designated with "-MS"). Ensure the carrier gas is of high purity and that oxygen and moisture traps are in place and functional.[6] Avoid exceeding the column's maximum operating temperature. |
| Septum Bleed | Particles from the injection port septum can be introduced into the system, contributing to background noise. Solution: Use high-quality, low-bleed septa and replace them regularly. |
| Contamination of the Injector Liner | Non-volatile residues from previous injections can accumulate in the injector liner and slowly bleed into the system. Solution: Regularly clean or replace the injector liner.[6] |
| Incomplete Derivatization | If the silylation reaction is incomplete, the underivatized phenolic compounds will have poor chromatographic performance and may not be detected efficiently. Solution: Optimize the derivatization reaction conditions, including the reagent-to-analyte ratio, reaction time, and temperature. Ensure the sample is dry, as moisture can quench the derivatization reagent. |
| Matrix Interferences | Complex sample matrices can introduce a multitude of interfering compounds. Solution: Employ a thorough sample cleanup procedure, such as solid-phase extraction (SPE), prior to derivatization and GC-MS analysis. |
Data Presentation
Table 1: Representative Data for Thermal Degradation of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) under Accelerated Aging Conditions
| Time (hours) at 150°C | Parent Compound Remaining (%) | Major Degradation Product 1 (Area %) | Major Degradation Product 2 (Area %) |
| 0 | 100.0 | 0.0 | 0.0 |
| 24 | 85.2 | 8.9 | 2.1 |
| 48 | 71.5 | 15.3 | 5.8 |
| 72 | 58.9 | 22.1 | 9.7 |
| 96 | 45.3 | 28.7 | 14.2 |
Note: This table presents illustrative data. Actual degradation rates and product distribution will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) and its Degradation Products
Objective: To quantify the concentration of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) and monitor the formation of its degradation products.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing the antioxidant.
-
Extract the antioxidant and its degradation products using a suitable solvent such as acetonitrile or isopropanol. Sonication can be used to improve extraction efficiency.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.[1]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[1] A starting gradient could be 70% acetonitrile / 30% water, increasing to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a wavelength of maximum absorbance for the parent compound (e.g., around 280 nm).[1]
-
-
Quantification:
-
Prepare a calibration curve using standards of known concentrations of pure 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
-
Quantify the parent compound in the samples by comparing its peak area to the calibration curve.
-
Degradation products can be reported as a percentage of the total peak area or quantified using a standard if available.
-
Protocol 2: GC-MS Analysis of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) Degradation Products
Objective: To identify and quantify volatile and semi-volatile degradation products.
Methodology:
-
Sample Preparation and Derivatization:
-
Extract the sample as described in the HPLC protocol.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., pyridine).
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Conditions:
-
GC Column: A low-bleed capillary column suitable for MS analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 2 minutes, then ramp up to a higher temperature (e.g., 300°C) at a rate of 10°C/min and hold for 10 minutes.[6]
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify the identified compounds using an internal standard or by creating a calibration curve if standards are available.
-
Mandatory Visualizations
Caption: Proposed thermo-oxidative degradation pathway of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
Caption: General analytical workflow for the analysis of the target compound and its degradation products.
Caption: Troubleshooting decision tree for common chromatographic issues.
References
HPLC peak tailing issues with phenolic compounds
Welcome to the Technical Support Center for HPLC Analysis. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding peak tailing issues encountered during the analysis of phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for quantifying phenolic compounds?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, featuring a trailing edge that is drawn out.[1] In an ideal separation, a chromatographic peak should be symmetrical and have a Gaussian shape.[1] This asymmetry is problematic because it can significantly compromise the accuracy and reliability of results, especially for complex mixtures containing phenolic compounds.[1]
The negative consequences of peak tailing include:
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Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to distinguish between closely eluting compounds.[1][2][3]
-
Inaccurate Quantification: The distortion makes it difficult to determine the precise start and end of the peak, leading to errors in peak integration and, consequently, inaccurate quantitative analysis.[1]
-
Decreased Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, which lowers the overall sensitivity of the analysis.[1][2]
Q2: What are the primary causes of peak tailing when analyzing phenolic compounds?
Peak tailing for phenolic compounds typically arises from a combination of chemical interactions and issues within the HPLC system. Phenolic compounds are polar and acidic, making them particularly susceptible to secondary interactions with the stationary phase.[4] The most common causes are outlined below.[1][4][5][6]
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Secondary Silanol Interactions: The most frequent cause is the interaction between phenolic analytes and residual silanol groups (-Si-OH) on the surface of silica-based reversed-phase columns.[4][5][7][8] These acidic silanols can form strong hydrogen bonds with the polar functional groups of phenols, causing a secondary retention mechanism that leads to tailing.[4][9]
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Improper Mobile Phase pH: The pH of the mobile phase is a critical factor.[10] If the pH is close to the pKa of a phenolic analyte, both its ionized and non-ionized forms will coexist, leading to peak distortion and tailing.[1][10] Similarly, at mid-range pH values (e.g., > pH 3), silanol groups can become ionized, increasing their interaction with analytes.[8][10][11]
-
Column Problems: Issues with the column itself, such as contamination from sample matrix components, degradation of the stationary phase, or physical deformations like voids in the packing bed, can create active sites and disrupt the flow path, causing peaks to tail.[1][4][6][8]
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Sample Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume can saturate the stationary phase, leading to peak asymmetry.[3][4][12]
-
System and Instrumental Issues: Excessive volume outside of the column (extra-column volume) in components like tubing, fittings, and the detector flow cell can lead to peak broadening and tailing.[1][4][13][14] This effect is more pronounced in modern UHPLC systems with high-efficiency columns.[13]
Systematic Troubleshooting Guide
This guide provides a logical workflow to diagnose and resolve the root cause of peak tailing. Start by observing the chromatogram and answering the following questions.
Q1: Is the tailing observed for all peaks or only for specific phenolic compounds?
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If all peaks are tailing: The problem is likely systemic. It could be related to a physical issue in the HPLC system or a problem at the head of the column.
-
Check for a column void or blockage: A sudden pressure shock or degradation of the silica bed can create a void at the column inlet.[6] Reversing and flushing the column (if the manufacturer permits) can sometimes resolve blockages at the inlet frit.[8] If a void is suspected, the column likely needs to be replaced.[6]
-
Investigate extra-column volume: Ensure that all tubing is as short and narrow in diameter as possible (e.g., 0.005" or 0.007" ID).[10][13] Check all fittings to ensure they are properly seated and not contributing dead volume.[4][13]
-
-
If only phenolic or other polar analyte peaks are tailing: The issue is likely chemical in nature, pointing towards secondary interactions or mobile phase problems. This is the most common scenario for phenolic compounds. Proceed to the next questions to address chemical factors.
Q2: How can I diagnose and fix issues related to the mobile phase?
The mobile phase composition, particularly its pH and buffering capacity, is crucial for controlling the peak shape of ionizable compounds like phenols.[1][15]
Mobile Phase pH Effects
Operating at an incorrect pH is a primary cause of peak tailing for acidic compounds.[3] To minimize secondary interactions with silanols and ensure the analyte is in a single ionic state, the mobile phase pH should be controlled.[6][16][17] For acidic compounds like phenols, a low pH is generally recommended.[18]
| Condition | Effect on Phenolic Analyte (Acidic) | Effect on Silanol Groups (-SiOH) | Resulting Peak Shape |
| Low pH (e.g., 2.0 - 3.0) | Fully protonated (neutral state).[17] | Fully protonated (neutral state).[6][8] | Improved Symmetry: Minimizes ionic interactions, leading to sharper peaks.[19] |
| Mid pH (e.g., 4.0 - 7.0) | Partially or fully deprotonated (anionic).[17] | Partially deprotonated (anionic).[6][11] | Poor Symmetry (Tailing): Repulsion between analyte and silanols can occur, but other active sites may cause issues. |
| High pH (e.g., > 8.0) | Fully deprotonated (anionic). | Fully deprotonated (anionic). | Poor Symmetry & Column Damage: Strong repulsion and potential for silica dissolution on standard columns.[15][20] |
Mobile Phase Additives
Using acidic modifiers or buffers can significantly improve peak shape.[6][21] These additives work by controlling the pH and, in some cases, by competing with the analyte for active silanol sites.[5][19]
| Additive | Typical Concentration | MS Compatibility | Comments |
| Formic Acid | 0.1% | High | Excellent choice for LC-MS. Effectively lowers pH to ~2.7, protonating silanols.[19][20] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Low (causes ion suppression) | Very effective at reducing tailing by lowering pH (~2.0) and acting as an ion-pairing agent, but should be avoided for LC-MS.[20][22] |
| Acetic Acid | 0.1% - 1.0% | High | A common choice for buffering in the pH 4-5 range.[23] |
| Phosphate Buffer | 10 - 50 mM | Low (non-volatile) | Provides excellent pH control but is not suitable for LC-MS.[19] Higher concentrations can increase ionic strength and mask silanol interactions.[19] |
| Ammonium Formate / Acetate | 5 - 20 mM | High | Volatile salts that provide buffering capacity around pH 3.8 and 4.8, respectively. Ideal for LC-MS applications.[19] |
Q3: How do I address column-related problems?
If mobile phase optimization does not resolve the tailing, the issue may lie with the column itself.
-
Use a High-Purity, End-capped Column: Modern columns are made with high-purity "Type B" silica, which has fewer metal impurities and acidic silanol sites than older "Type A" silica.[7][22] "End-capped" columns have their residual silanol groups chemically bonded with a small, non-polar group, which shields analytes from these active sites and significantly reduces tailing.[8][9][10][19]
-
Column Contamination: Strongly retained compounds from previous injections can bind to the stationary phase and create active sites. If you suspect contamination, a thorough column wash is necessary.
This protocol is designed to remove strongly retained contaminants from a C8 or C18 column. Always consult the column manufacturer's guidelines first, as specific chemistries may have different limitations.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.[8]
-
Flush Buffer: Wash the column with 10-20 column volumes of your mobile phase without the buffer salts (e.g., if you use 50:50 Acetonitrile:20mM Phosphate Buffer, wash with 50:50 Acetonitrile:Water). This prevents buffer precipitation in high organic solvent.
-
Flush with Strong Organic Solvent: Wash with 20 column volumes of 100% Acetonitrile.
-
Flush with "Medium-Strength" Solvent: Wash with 20 column volumes of Isopropanol (IPA). IPA is a good solvent for displacing a wide range of contaminants.
-
Flush with Strong Organic Solvent: Wash again with 20 column volumes of 100% Acetonitrile.
-
Re-equilibrate: Gradually re-introduce your mobile phase conditions. Start with an intermediate composition (e.g., 50:50 Acetonitrile:Water) before switching to your initial analytical mobile phase. Equilibrate with at least 10-20 column volumes of the starting mobile phase before the next injection.
Q4: Could my sample be the cause? How do I check for overload or solvent mismatch?
-
Sample Overload: Injecting too much analyte mass can saturate the active sites on the stationary phase, causing tailing peaks that often look like right triangles.[12][24][25] The easiest way to diagnose this is to perform a sample loading study.[24]
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., sample in 100% Acetonitrile, mobile phase starting at 5% Acetonitrile), it can cause peak distortion and tailing.[1][4] The ideal practice is to dissolve the sample in the initial mobile phase.[1]
-
Prepare Dilutions: Prepare a series of dilutions of your sample, for example, at 100%, 50%, 10%, and 1% of the original concentration.
-
Inject and Analyze: Inject the same volume of each dilution and run your standard HPLC method.
-
Evaluate Peak Shape: Observe the peak shape for your phenolic compound of interest in each chromatogram.
-
Interpret Results: If the peak tailing significantly improves and the peak becomes more symmetrical at lower concentrations, the column was experiencing mass overload.[24] You will need to dilute your sample for future analyses.
Q5: How do I create a systematic workflow for troubleshooting?
A logical, step-by-step approach is the most efficient way to solve peak tailing issues. The workflow below starts with the simplest checks and progresses to more complex solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. hplc.eu [hplc.eu]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. What is the effect of extra column volume for different HPLC instruments on the same method - FAQ [mtc-usa.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. moravek.com [moravek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. uhplcs.com [uhplcs.com]
- 19. labcompare.com [labcompare.com]
- 20. support.waters.com [support.waters.com]
- 21. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. akjournals.com [akjournals.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. bvchroma.com [bvchroma.com]
Technical Support Center: Enhancing Solubility of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) for In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in aqueous media?
A1: The low aqueous solubility of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is primarily due to its chemical structure. It is a highly lipophilic (fat-soluble) molecule with a high predicted octanol-water partition coefficient (XLogP3) ranging from 8.4 to 10.1.[1][2][3] Its large nonpolar surface area, attributed to the multiple tert-butyl groups, leads to strong hydrophobic interactions, making it energetically unfavorable to dissolve in polar solvents like water or cell culture media.
Q2: What is the recommended solvent for preparing a stock solution of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) for in vitro assays.[4][5][6] While other organic solvents like ethanol or methanol can also be used, DMSO is generally preferred for its strong solubilizing power for a wide range of compounds.
Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?
A3: The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant toxic effects, and some robust cell lines may tolerate up to 1%.[4][7][8][9] However, sensitive cell types, such as primary cells, may show toxicity at concentrations as low as 0.1%.[4] It is crucial to determine the specific tolerance of your cell line by running a DMSO-only control experiment.
Q4: Can I use heat or sonication to dissolve 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)?
A4: Yes, gentle heating (e.g., in a 37°C water bath) and brief sonication can aid in the dissolution of the compound in the initial solvent to create a stock solution.[5][10] However, it is essential to ensure that the compound is stable at the applied temperature and that the sonication is not excessively long, as it can potentially degrade the compound.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding the DMSO stock solution to the cell culture medium.
This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment.
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to precipitate.[10][11] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[10] Add the compound dropwise while gently vortexing the media. |
| High Final Concentration | The final concentration of the compound in the media exceeds its aqueous solubility limit.[10] | Decrease the final working concentration of the compound. Perform a solubility test to determine the maximum soluble concentration. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[10] | Always use pre-warmed (37°C) cell culture media for dilutions.[7][10] |
Issue: The media with the compound appears clear initially but becomes cloudy or shows crystalline precipitate after incubation.
| Potential Cause | Explanation | Recommended Solution |
| Delayed Precipitation | The compound may be in a supersaturated state initially and precipitates over time as it equilibrates. | Visually inspect the solutions after a prolonged incubation period to determine the true maximum soluble concentration. Consider preparing fresh media with the compound more frequently. |
| Interaction with Media Components | Components in the media, such as salts or proteins in serum, can interact with the compound and reduce its solubility over time.[11] | If using serum-free media, consider whether the presence of serum could help stabilize the compound in solution.[5] |
| pH Shift | Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of the compound.[10] | Monitor the pH of your culture medium. Ensure the medium is adequately buffered and changed as needed. |
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) relevant to its solubility.
| Property | Value | Source |
| Molecular Weight | 438.69 g/mol | [1][3][12][13] |
| Melting Point | 162-164 °C | [2][12] |
| Predicted XLogP3 | 8.4 - 10.1 | [1][2][3] |
| Predicted Water Solubility | Very low (log10ws: -8.31 mol/L) | [3] |
| Appearance | Solid | [12] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Weigh out the desired amount of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-100 mM).
-
Ensure the compound is fully dissolved by vortexing.
-
If necessary, briefly sonicate the solution in a water bath or warm it gently at 37°C until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Final Working Concentration in Cell Culture Media
-
Thaw an aliquot of the high-concentration stock solution.
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[7][10]
-
Perform a serial dilution of the stock solution. For example, to achieve a final DMSO concentration of 0.1%, a 1:1000 dilution is required. This can be done in one or multiple steps.
-
When diluting, add the stock solution (or the intermediate dilution) to the pre-warmed media dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.[10]
-
Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
Visualized Workflows and Logic
Caption: Workflow for preparing 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) solutions.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | C30H46O2 | CID 118899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemeo.com [chemeo.com]
- 4. lifetein.com [lifetein.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 2,2′-亚乙基双(4,6-二叔丁基酚) 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) [webbook.nist.gov]
Synergistic effects of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) with phosphite stabilizers
Welcome to the Technical Support Center for Polymer Stabilizers. This guide provides in-depth information on the synergistic use of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a hindered phenolic primary antioxidant, with phosphite secondary stabilizers.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in a polymer?
A1: 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a primary antioxidant, specifically a hindered phenol. Its main role is to protect the polymer during high-temperature processing and long-term use by neutralizing chain-propagating free radicals. It donates a hydrogen atom to reactive radicals, which terminates the degradation chain reaction and prevents the breakdown of the polymer backbone.[1]
Q2: What is the role of a phosphite stabilizer?
A2: Phosphite stabilizers are secondary antioxidants that function as hydroperoxide decomposers.[2] During the initial stages of polymer degradation, unstable hydroperoxides (ROOH) are formed.[2] Phosphites react with these hydroperoxides, converting them into stable, non-radical products (alcohols), thereby preventing them from breaking down into new, highly reactive radicals that would accelerate polymer degradation.[2][3] This action also helps in maintaining the color stability of the polymer.[3]
Q3: What does "synergistic effect" mean for this antioxidant blend?
A3: The synergistic effect occurs because the two types of antioxidants address different stages of the degradation process. The hindered phenol (primary antioxidant) scavenges free radicals, while the phosphite (secondary antioxidant) decomposes the hydroperoxides that are precursors to new radicals.[2][3] This dual-action approach is far more effective at stabilizing the polymer than using either antioxidant alone.[1][2][4] The phosphite essentially protects the primary antioxidant by removing the hydroperoxides, allowing the primary antioxidant to be more efficient at radical scavenging.
Q4: In which types of polymers are these blends commonly used?
A4: Blends of hindered phenols and phosphites are widely used in a variety of polymers, most notably polyolefins such as polypropylene (PP), polyethylene (PE, including HDPE, LDPE, LLDPE), and also in engineering plastics like ABS and polycarbonate (PC).[4][5] Their effectiveness in preventing degradation during melt processing and ensuring long-term thermal stability makes them suitable for these materials.[4]
Troubleshooting Guide
Issue 1: Polymer Discoloration (Yellowing) During Processing
-
Question: My polymer is turning yellow after extrusion, even though I'm using 2,2'-Ethylidenebis(4,6-di-tert-butylphenol). What's happening?
-
Answer: Yellowing is often caused by the formation of colored degradation products from the primary antioxidant itself after it scavenges radicals.[6] While effective, hindered phenols can form quinone-type structures which are colored. This issue can be addressed by:
-
Optimizing the Phosphite Level: The phosphite stabilizer is crucial for preventing the formation of these colored byproducts.[6] An insufficient amount of phosphite will not adequately decompose hydroperoxides, leading to increased oxidation and discoloration. Consider increasing the phosphite-to-phenol ratio.
-
Checking for Impurities: Contaminants in the polymer resin or other additives, particularly certain metal ions (e.g., from catalyst residues), can catalyze degradation reactions and exacerbate discoloration.[7]
-
Reducing Thermal Stress: Lowering the processing temperature or reducing residence time in the extruder can minimize the thermal degradation that leads to color formation.
-
Issue 2: Additive Blooming or Surface Migration
-
Question: I'm observing a white, powdery residue on the surface of my final product. Is this related to the stabilizer package?
-
Answer: Yes, this phenomenon is likely "blooming," which is the migration and crystallization of an additive on the polymer surface.[4] It can be caused by several factors:
-
High Concentration: The concentration of the antioxidant blend may be above its solubility limit in the polymer matrix.[4] Once the polymer is saturated, the excess additive will migrate to the surface. Review the loading levels and consider reducing them to the minimum effective concentration.
-
Poor Compatibility: The antioxidant's compatibility with the specific polymer grade is critical. The molecular weight and polarity of the antioxidant affect its solubility. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a relatively high molecular weight antioxidant, which generally reduces migration, but compatibility must still be assessed.
-
Processing and Cooling Conditions: Rapid cooling can sometimes trap additives in a supersaturated state, leading to migration over time. Modifying the cooling cycle might help.
-
Issue 3: Poor Long-Term Heat Aging (LTTHA) Performance
-
Question: My product becomes brittle and cracks after being aged in an oven, despite using the antioxidant blend. Why is the stability lower than expected?
-
Answer: Failure during long-term heat aging suggests the stabilizer package is being depleted or is insufficient for the service conditions.
-
Depletion During Processing: A significant portion of the phosphite stabilizer can be consumed during high-heat processing.[6] If processing is particularly aggressive, there may not be enough secondary stabilizer left to protect the polymer during its service life. A higher initial loading might be necessary.
-
Volatility of Antioxidant: While 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) has low volatility, some phosphites can be more volatile. Physical loss of the stabilizer at high service temperatures can lead to premature failure.[6]
-
Hydrolysis of Phosphite: Some phosphite stabilizers are sensitive to hydrolysis, especially in the presence of moisture at elevated temperatures.[6] Hydrolysis can deactivate the stabilizer. Using a hydrolysis-resistant phosphite grade is recommended for humid applications.
-
Synergistic Stabilization Mechanism
The diagram below illustrates the complementary roles of the hindered phenol and phosphite stabilizer in preventing polymer degradation.
Caption: Dual-action stabilization by primary (phenol) and secondary (phosphite) antioxidants.
Quantitative Data
While specific performance can vary based on the polymer, processing conditions, and the exact phosphite used, the following table provides an illustrative example of the synergistic effect on polypropylene (PP) stability.
| Formulation | Melt Flow Index (g/10 min)¹ | Yellowness Index (YI)² | Time to Embrittlement (days @ 150°C)³ |
| Virgin PP (Unstabilized) | 15.2 | 10.5 | < 1 |
| PP + 0.1% 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | 6.8 | 4.1 | 12 |
| PP + 0.1% Phosphite Stabilizer | 8.5 | 2.5 | 4 |
| PP + 0.05% 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) + 0.05% Phosphite Stabilizer (Synergistic Blend) | 4.1 | -1.2 | 25 |
¹ Lower MFI change indicates better melt processing stability. ² Lower Yellowness Index indicates better color stability. ³ Longer time to embrittlement indicates better long-term thermal stability.
Experimental Protocols
1. Protocol: Evaluation of Long-Term Thermal Stability (Oven Aging)
This protocol is based on the principles of ASTM D3045.[8][9]
-
Objective: To determine the long-term resistance of a stabilized polymer to thermal degradation in hot air.
-
Methodology:
-
Specimen Preparation: Prepare standardized test specimens (e.g., tensile bars or plaques of a specific thickness) from the polymer compound containing the stabilizer blend. At least three replicates should be used.[9]
-
Initial Property Measurement: Measure the initial mechanical properties (e.g., tensile strength, elongation at break) and color (e.g., Yellowness Index) of un-aged specimens.
-
Aging: Place the specimens in a forced-air circulating oven at a constant, elevated temperature (e.g., 150°C for polypropylene).[8] The temperature should be chosen to accelerate aging without causing immediate melting.
-
Periodic Evaluation: Remove sets of specimens from the oven at predetermined intervals (e.g., every 24, 48, 96 hours).
-
Post-Aging Measurement: After cooling to room temperature, re-measure the mechanical properties and color of the aged specimens.
-
Endpoint Determination: The "time to failure" is typically defined as the time at which a key property (e.g., elongation at break) drops to 50% of its initial value, or when specimens show visible signs of degradation like cracking or crumbling.
-
2. Protocol: Color Stability Measurement
This protocol is based on the principles of ASTM D2244 and ASTM D6290.[10][11]
-
Objective: To quantify the color and color change (e.g., yellowness) of the polymer after processing or aging.
-
Methodology:
-
Instrument Setup: Use a spectrophotometer or colorimeter calibrated according to the manufacturer's instructions. Set the illuminant (e.g., D65 for daylight) and observer angle (e.g., 10°).[12]
-
Specimen Preparation: Use flat, opaque, and homogeneous polymer plaques or pellets for measurement. The surface should be clean and free of defects.[10]
-
Measurement: Place the specimen against the measurement port of the instrument and take a reading.
-
Data Recording: The instrument will provide color coordinates, typically CIE Lab* or Hunter L, a, b.[10][11]
-
Yellowness Index (YI) Calculation: The Yellowness Index can be calculated from the tristimulus values (X, Y, Z) according to standard formulas, such as those in ASTM E313. Many instrument software packages perform this calculation automatically.
-
Comparison: Compare the YI of the stabilized sample against an unstabilized control or the initial YI before aging to determine the effectiveness of the stabilizer in preventing discoloration.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for evaluating the performance of a new stabilizer blend.
Caption: A standard workflow from formulation to final data analysis for stabilizer evaluation.
References
- 1. partinchem.com [partinchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. 2,2'-Methylenebis(4,6-di-tert- butylphenyl) 2-ethylhexyl phosphite [myskinrecipes.com]
- 6. specialchem.com [specialchem.com]
- 7. scribd.com [scribd.com]
- 8. kiyorndlab.com [kiyorndlab.com]
- 9. micomlab.com [micomlab.com]
- 10. store.astm.org [store.astm.org]
- 11. micomlab.com [micomlab.com]
- 12. Color Analysis (ASTM E1347 with ASTM D2244) [intertek.com]
Minimizing antioxidant leaching from polymer matrix
Welcome to the Technical Support Center for Polymer Additive Stability. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you address and minimize antioxidant leaching from polymer matrices.
Troubleshooting Guide & FAQs
This section addresses common problems and questions encountered by researchers regarding antioxidant migration and leaching.
Issue 1: Surface Blooming and Discoloration
Q1: I'm observing a hazy film, oily residue, or discoloration (yellowing/pinking) on the surface of my polymer product. What is causing this?
A1: This phenomenon is known as "blooming" or "leaching," where antioxidant additives migrate from the bulk of the polymer to the surface.[1] The primary causes include:
-
Poor Compatibility: The antioxidant has low solubility in the polymer matrix. Hansen Solubility Parameters (HSP) can be used to predict compatibility; a Relative Energy Difference (RED) number less than 1.0 suggests good compatibility.[1]
-
High Concentration: The antioxidant concentration exceeds its solubility limit in the polymer, leading to phase separation and migration of the excess additive.[1]
-
Low Molecular Weight: Smaller antioxidant molecules have higher mobility within the polymer matrix, allowing them to diffuse to the surface more easily.[1]
-
Processing Conditions: High processing temperatures, long residence times, or high shear rates can accelerate additive migration.[1][2]
-
Environmental Factors: Exposure to excessive heat, humidity, or light during storage can drive antioxidants to the surface.[1] Exposure to environmental pollutants like Nitrogen Oxides (NOx), often from gas heaters or forklift fumes, can cause "gas fading," a yellow or pink discoloration due to the over-oxidation of phenolic antioxidants.[2][3]
Q2: How can I solve the issue of antioxidant blooming?
A2: To mitigate blooming, consider the following strategies, which are summarized in the workflow diagram below:
-
Re-evaluate Antioxidant Selection: Choose an antioxidant with a higher molecular weight or a chemical structure that is more compatible with your polymer matrix.[1] Using synergistic blends, such as a combination of phenolic and phosphite antioxidants, can sometimes improve compatibility and performance.[1][4]
-
Optimize Concentration: Reduce the antioxidant loading to a level below its solubility threshold within the polymer. Ensure it still provides the necessary stabilization.[1]
-
Incorporate Nanofillers: Adding nanoparticles, such as clay, can create a more tortuous path for the antioxidant molecules, slowing their diffusion to the surface.[5]
-
Consider Covalent Grafting: For a permanent solution, use a reactive antioxidant that can be chemically grafted (covalently bonded) to the polymer backbone. This prevents migration entirely.[6][7][8]
-
Apply Surface Modifications: Create a barrier on the polymer surface through techniques like UV irradiation, plasma-enhanced chemical vapor deposition (PECVD) with materials like SiOₓ, or applying a sol-gel coating.[9][10]
Issue 2: Loss of Long-Term Stability
Q3: My material is failing long-term thermal aging tests, even though it was stable after initial processing. Why is this happening?
A3: This is a classic sign of antioxidant loss over time. The initial dosage was sufficient for processing, but it has since depleted due to physical loss (leaching, volatilization) or chemical consumption.[11] Leaching into the surrounding environment is a primary cause of reduced long-term thermal stability, especially in applications involving contact with liquids or elevated temperatures.[12]
Q4: What are the most effective methods to prevent long-term antioxidant loss and ensure lasting stability?
A4: The most robust strategies involve immobilizing the antioxidant:
-
Covalent Grafting: This is the most effective method for preventing physical loss. By grafting the antioxidant onto the polymer, it becomes a permanent part of the material and cannot leach out.[6][8]
-
High Molecular Weight Antioxidants: Using oligomeric or polymeric antioxidants significantly reduces mobility and volatility compared to small-molecule additives.[1]
-
Barrier Coatings: Applying a surface coating can effectively trap the antioxidant within the polymer matrix, preventing it from escaping into the environment.[10]
Data & Comparative Analysis
Quantitative data helps in selecting the appropriate strategy. The following tables summarize key performance metrics.
Table 1: Effect of Nanofillers on Antioxidant Migration
This table shows the impact of adding a clay nanofiller on the migration of Irganox 1076 from a polypropylene (PP) film into an ethanol simulant.
| Parameter | Virgin PP Film | PP Film + 1% Clay Nanofiller | Improvement |
| Diffusion Coefficient | Reference Value | 25% Reduction | Slower Migration |
| Half-Migration Time (t½) | Reference Value | 44% Increase | Longer Retention |
Table 2: Comparison of Antioxidant Stabilization Strategies
| Strategy | Mechanism | Pros | Cons |
| Optimized Blending | Improves compatibility and dispersion of a free-moving antioxidant.[1] | Simple to implement, cost-effective. | Prone to eventual leaching, sensitive to environment.[1][13] |
| Surface Coating | Creates a physical barrier on the surface to trap the antioxidant.[10] | Highly effective, preserves bulk properties. | Adds process steps, potential for delamination or cracking. |
| Covalent Grafting | Chemically bonds the antioxidant to the polymer backbone.[6][7] | Permanent solution (no leaching), excellent long-term stability.[8] | Requires synthesis of reactive antioxidants, may alter polymer properties slightly. |
Diagrams and Workflows
Visual aids for understanding the factors, troubleshooting logic, and methods for preventing antioxidant leaching.
Caption: A workflow for troubleshooting antioxidant leaching.
Caption: Key factors influencing antioxidant leaching from polymers.
Experimental Protocols
Follow these detailed protocols to quantify antioxidant leaching and evaluate the effectiveness of your stabilization strategies.
Protocol 1: Quantification of Antioxidant Migration via Solvent Extraction
This protocol determines the amount of antioxidant that leaches from a polymer into a liquid medium over time. It is based on methods involving surface extraction and chromatographic analysis.[1][5][14]
Objective: To quantify the concentration of a specific antioxidant that has migrated from a polymer sample into a food simulant or solvent.
Materials & Apparatus:
-
Polymer samples of known surface area (e.g., 5x5 cm films or plaques).
-
Food simulant (e.g., 95% ethanol for fatty foods, 10% ethanol for aqueous foods) or chosen solvent.[5]
-
Glass migration cells or beakers with lids.
-
Incubator or oven with precise temperature control.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[14]
-
Analytical standards of the target antioxidant.
-
Volumetric flasks and pipettes.
-
Syringe filters (PTFE, 0.45 µm).
Procedure:
-
Sample Preparation:
-
Cut polymer samples to a precise, known surface area.
-
Clean the surface of the samples by wiping gently with a lint-free cloth to remove any surface contaminants. Do not use solvents.
-
Record the initial weight of each sample.
-
-
Migration Test:
-
Place a polymer sample into a glass migration cell.
-
Add a known volume of the pre-heated solvent/simulant, ensuring the sample is fully immersed. A typical ratio is 100 mL of solvent per 6 dm² of polymer surface area.
-
Seal the cell to prevent solvent evaporation.
-
Place the cell in an incubator at a controlled temperature (e.g., 40°C or 60°C) for a specified duration (e.g., 24 hours, 72 hours, 10 days).
-
-
Sample Analysis:
-
After the incubation period, remove the cell and let it cool to room temperature.
-
Remove the polymer sample from the solvent.
-
Take an aliquot of the solvent, filter it through a 0.45 µm syringe filter, and transfer it to an HPLC vial.
-
Prepare a calibration curve using the analytical standards of the antioxidant.
-
Analyze the sample using HPLC or LC-MS/MS to determine the concentration of the leached antioxidant in the solvent.
-
-
Calculation:
-
Calculate the total mass of the leached antioxidant based on its concentration in the solvent and the total volume of the solvent.
-
Express the result as mass of antioxidant per unit of polymer surface area (e.g., mg/dm²).
-
Protocol 2: Assessing Thermo-Oxidative Stability via Oxidation Induction Time (OIT)
This protocol measures the effectiveness of an antioxidant in preventing thermal degradation. A longer OIT indicates better stability.[15]
Objective: To determine the time to the onset of oxidation for a stabilized polymer sample under an oxygen atmosphere at a high temperature.
Materials & Apparatus:
-
Differential Scanning Calorimeter (DSC) with a gas controller for switching between nitrogen and oxygen.
-
Polymer samples (5-10 mg).
-
Standard aluminum DSC pans and lids.
Procedure:
-
Sample Preparation:
-
Weigh approximately 8 mg of the polymer sample into an aluminum DSC pan.[15]
-
Crimp the lid, ensuring it is not hermetically sealed to allow gas flow.
-
-
DSC Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at 30°C for 5 minutes under a nitrogen atmosphere.[15]
-
Heat the sample to the isothermal test temperature (e.g., 200°C) at a rate of 20°C/min under nitrogen.[15]
-
Hold the sample at the isothermal temperature for 5 minutes to ensure thermal equilibrium.[15]
-
Switch the gas from nitrogen to oxygen at a constant flow rate. This marks the beginning of the test (time = 0).
-
Continue to hold the sample at the isothermal temperature under the oxygen atmosphere until a sharp exothermic peak is observed.
-
-
Data Analysis:
-
The OIT is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak on the DSC curve.[15]
-
Compare the OIT values of different formulations. A longer OIT signifies more effective antioxidant protection.
-
References
- 1. specialchem.com [specialchem.com]
- 2. benchchem.com [benchchem.com]
- 3. simona-pmc.com [simona-pmc.com]
- 4. ampacet.com [ampacet.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Grafting functional antioxidants on highly crosslinked polyethylene | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Surface Modification Techniques to Inhibit Plasticizer Migration [onlytrainings.com]
- 10. plasticsengineering.org [plasticsengineering.org]
- 11. specialchem.com [specialchem.com]
- 12. specialchem.com [specialchem.com]
- 13. oaepublish.com [oaepublish.com]
- 14. scilit.com [scilit.com]
- 15. pubs.acs.org [pubs.acs.org]
Effect of processing temperature on 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the thermal stability of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a hindered phenolic antioxidant. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration (e.g., yellowing) of the final product. | Oxidative Degradation: Exposure to air at elevated processing temperatures can lead to the formation of colored degradation products. | - Purge processing equipment with an inert gas (e.g., nitrogen, argon) to minimize oxygen exposure.- Lower the processing temperature to the minimum required for adequate melt flow.- Consider the addition of a secondary antioxidant (e.g., a phosphite) to synergistically improve thermal stability. |
| Reduced antioxidant efficacy or premature degradation of the substrate. | Exceeding Thermal Stability Limit: Processing temperatures are too high, causing the antioxidant to decompose. | - Review the processing temperature profile and compare it with the thermal stability data for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (see data table below).- Perform a Thermogravimetric Analysis (TGA) of the antioxidant to determine its decomposition temperature under your specific experimental conditions. |
| Inhomogeneous Mixing: Poor dispersion of the antioxidant within the matrix leads to localized areas of unprotected material. | - Improve mixing efficiency by adjusting parameters such as screw speed, mixing time, or using a different mixing element.- Consider using a masterbatch of the antioxidant for more uniform distribution. | |
| Inconsistent experimental results related to thermal stability. | Variability in Material Purity: Impurities in the 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) or the substrate can catalyze degradation reactions. | - Use a high-purity grade of the antioxidant.- Ensure the substrate is free from contaminants that could accelerate degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal stability of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)?
A1: The thermal stability can be assessed using Thermogravimetric Analysis (TGA). The onset of decomposition is the temperature at which significant weight loss begins. For ANOX® 29 powder, which is 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), the following TGA data is available.[1]
Q2: What are the primary degradation products of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) at elevated temperatures?
A2: While specific high-temperature degradation products for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) are not detailed in the provided search results, hindered phenolic antioxidants, in general, can undergo oxidation to form quinone-methide and other colored structures, which may reduce their effectiveness.
Q3: How does processing temperature affect the stability of this antioxidant?
A3: Higher processing temperatures accelerate the rate of both thermal and oxidative degradation of the antioxidant. It is crucial to maintain processing temperatures below the onset of decomposition to ensure the antioxidant's integrity and performance.
Q4: Can I use 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in high-temperature applications?
A4: Yes, it is designed for use in applications requiring thermal stability. However, its effectiveness at very high temperatures will depend on the specific processing conditions and the presence of other stabilizing additives. The TGA data provides guidance on its upper temperature limits.
Data Presentation
Thermal Stability of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) (ANOX® 29 powder) [1]
| Weight Loss (%) | Temperature (°C) |
| 5 | 220 |
| 10 | 233 |
| 25 | 253 |
| Note: Data obtained from Thermogravimetric Analysis (TGA) at a heating rate of 10°C/minute under a nitrogen atmosphere.[1] |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the onset of thermal decomposition of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
Methodology:
-
Place a 5-10 mg sample of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) into a TGA sample pan.
-
Load the sample into the TGA instrument.
-
Heat the sample from ambient temperature to a final temperature of at least 300°C at a constant heating rate of 10°C/min.
-
Maintain a constant nitrogen purge throughout the experiment to provide an inert atmosphere.
-
Record the sample weight as a function of temperature.
-
The onset of decomposition is identified as the temperature at which a significant weight loss is first detected.
Mandatory Visualization
Caption: Logical workflow of temperature's effect on stability.
Caption: Experimental workflow for Thermogravimetric Analysis.
References
Validation & Comparative
A Comparative Guide to Hindered Phenolic Antioxidants for Polypropylene Stabilization
The thermal-oxidative degradation of polypropylene (PP) during processing and end-use applications is a critical challenge that can lead to undesirable changes in its physical, mechanical, and aesthetic properties.[1] This degradation, driven by heat, light, and oxygen, manifests as discoloration, brittleness, and a loss of mechanical strength.[2][3] To counteract this, hindered phenolic antioxidants are widely incorporated into PP formulations. These additives act as primary stabilizers by interrupting the free-radical chain reactions that underpin the degradation process.[1][4]
This guide provides an objective comparison of two commonly used hindered phenolic antioxidants, identified here as AO-1 (based on Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate), such as Irganox 1010) and AO-2 (based on Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, such as Irganox 1076), in the stabilization of polypropylene. Their performance is evaluated based on key industry-standard tests, with detailed methodologies provided for researchers and polymer scientists.
Mechanism of Action: Free-Radical Scavenging
Hindered phenolic antioxidants protect polymers by donating a hydrogen atom from their hydroxyl group (-OH) to highly reactive peroxy radicals (ROO•). This action neutralizes the radical, preventing it from abstracting a hydrogen atom from the polymer backbone and propagating the degradation chain. The resulting antioxidant radical is sterically hindered by bulky alkyl groups (typically tert-butyl groups) on the aromatic ring, which makes it stable and unable to initiate new degradation chains.[2][3][4][5]
Caption: Free-radical scavenging mechanism of hindered phenolic antioxidants.
Comparative Performance Data
The selection of an antioxidant depends on factors such as processing conditions, long-term stability requirements, and compatibility with the polymer matrix. AO-1, with its higher molecular weight and four phenolic functional groups, generally offers superior long-term thermal stability and lower volatility compared to AO-2, which has a single functional group.[6][7] The following table summarizes typical performance data for these two antioxidants in polypropylene.
| Performance Metric | Test Conditions | Polypropylene (Unstabilized) | PP + 0.1% AO-2 | PP + 0.1% AO-1 |
| Oxidative Induction Time (OIT) | 200°C, O₂ atmosphere | < 1 min | ~15 min | ~40 min |
| Melt Flow Index (MFI) | 230°C / 2.16 kg (after 5 extrusions) | > 50 g/10 min | ~18 g/10 min | ~12 g/10 min |
| Yellowness Index (YI) | After thermal aging (150°C, 240h) | > 20 | ~8 | ~4 |
Note: Values are representative and can vary based on the specific grade of polypropylene, processing conditions, and the presence of other additives.
Experimental Workflow
The evaluation of antioxidant performance follows a standardized workflow, from material preparation to analytical testing. This ensures that comparisons are consistent and reproducible.
Caption: Standard workflow for evaluating antioxidant performance in polypropylene.
Experimental Protocols
Detailed methodologies are crucial for accurate and comparable results. The following are standard protocols for the key experiments cited.
Oxidative Induction Time (OIT) Measurement
This test determines a material's resistance to thermo-oxidative degradation. A longer OIT indicates greater stability.[8]
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample (5-10 mg) of the stabilized polypropylene is weighed into an aluminum crucible.
-
The sample is placed in the DSC cell.
-
The cell is purged with an inert gas (e.g., nitrogen) at a flow rate of 50 cm³/min.[11]
-
The sample is heated under the nitrogen atmosphere to the isothermal test temperature (e.g., 200°C for PP) at a rate of 20°C/min.[11]
-
Once the temperature stabilizes, the atmosphere is switched from nitrogen to pure oxygen at the same flow rate.[11]
-
The time is recorded from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC curve. This duration is the OIT value.[8][12]
-
Melt Flow Index (MFI) Measurement
MFI is an indirect measure of a polymer's molecular weight and viscosity. Significant increases in MFI after processing or aging indicate chain scission and degradation.[13]
-
Standard: Conforms to ISO 1133 or ASTM D1238.[13]
-
Apparatus: Melt Flow Indexer (Extrusion Plastometer).
-
Procedure:
-
The cylinder of the MFI tester is preheated to the standard temperature for polypropylene (230°C).[13]
-
A specified amount of the polypropylene sample (typically 4-6 grams) is loaded into the heated cylinder.
-
A piston with a specified weight (2.16 kg for standard PP MFI) is placed into the cylinder to apply pressure to the molten polymer.[13]
-
After a pre-heating time of approximately 5-7 minutes, the molten polymer is allowed to extrude through a standardized die (2.0955 mm diameter).[13]
-
The extrudate is cut at regular intervals (e.g., every 60 seconds).
-
The collected samples are weighed, and the average mass is used to calculate the flow rate in grams per 10 minutes.[14]
-
Yellowness Index (YI) Measurement
YI quantifies the change in color of a plastic towards yellow, which is often a visual indicator of degradation.[15][16]
-
Apparatus: Spectrophotometer or Colorimeter.
-
Procedure:
-
The instrument is calibrated using a standard white reference tile.[18]
-
A flat, opaque plaque of the polypropylene sample with a standardized thickness is prepared.
-
The sample plaque is placed in the measurement port of the spectrophotometer.
-
The instrument measures the light reflected from the sample across the visible spectrum.
-
Using the CIE tristimulus values (X, Y, Z) obtained from the measurement, the Yellowness Index is calculated according to the ASTM E313 formula.[17]
-
A lower YI value indicates less yellowing and better color stability.[17]
-
References
- 1. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 2. partinchem.com [partinchem.com]
- 3. pt.dishengchemchina.com [pt.dishengchemchina.com]
- 4. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]
- 5. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 6. longchangchemical.com [longchangchemical.com]
- 7. What is the difference between antioxidant 1076 and 1010?_Chemicalbook [chemicalbook.com]
- 8. mt.com [mt.com]
- 9. measurlabs.com [measurlabs.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 12. shimadzu.com [shimadzu.com]
- 13. bitmesra.ac.in [bitmesra.ac.in]
- 14. How to Measure Melt Flow Index and Why is MFI Tester Important? [testronixinstruments.com]
- 15. lmstech.com.sg [lmstech.com.sg]
- 16. equitechintl.com [equitechintl.com]
- 17. What is the Yellowness Index and How to Measure it?-3NH [threenh.com]
- 18. contractlaboratory.com [contractlaboratory.com]
A Researcher's Guide to Quantitative Antioxidant Activity Assays for Phenolic Compounds in Polymers
For researchers, scientists, and drug development professionals, accurately quantifying the antioxidant activity of phenolic compounds incorporated into polymeric matrices is crucial for evaluating material stability, product shelf life, and the efficacy of antioxidant-releasing systems. This guide provides a comparative overview of four widely used quantitative assays—DPPH, ABTS, ORAC, and FRAP—offering insights into their principles, experimental protocols adapted for polymer analysis, and a summary of expected performance data.
The selection of an appropriate assay is critical and depends on the specific research question, the nature of the polymer, and the properties of the phenolic antioxidant. Each method has distinct mechanisms, advantages, and limitations that can influence the interpretation of the results.
Comparison of Quantitative Antioxidant Activity Assays
The antioxidant capacity of phenolic compounds is typically measured by their ability to scavenge free radicals or reduce oxidizing agents. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the antioxidant strength of a compound relative to Trolox, a water-soluble vitamin E analog.[1]
| Assay | Principle | Typical Wavelength | Key Advantages | Key Limitations |
| DPPH | Measures the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. Antioxidants donate a hydrogen atom or electron to the DPPH radical, causing a color change from violet to yellow.[2][3] | 517 nm[3] | Simple, rapid, and inexpensive.[4] | The DPPH radical can be sterically hindered, potentially limiting its reaction with some larger antioxidant molecules. The reaction is sensitive to the solvent used. |
| ABTS | Involves the reduction of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. Antioxidants neutralize the blue-green ABTS radical, leading to decolorization.[5][6] | 734 nm[5] | Applicable to both hydrophilic and lipophilic antioxidants. The radical is soluble in various solvents, offering flexibility.[7] | The ABTS radical is not representative of all radical species found in biological systems. |
| ORAC | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[8] | Excitation: 480-485 nm; Emission: 520 nm[9][10] | Considered more biologically relevant as it uses a biologically relevant radical source.[8] High sensitivity. | More complex and requires specialized equipment (fluorescence plate reader). Longer assay time. |
| FRAP | Based on the reduction of a ferric tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form by antioxidants at low pH. The formation of the ferrous complex results in an intense blue color.[4][7] | 593 nm[4] | Simple, fast, and highly reproducible.[11] | Measures only the reducing power of a sample, not its radical scavenging ability. The reaction is conducted at an acidic pH, which may not be representative of physiological conditions. |
Experimental Protocols for Polymer Film Analysis
The following protocols are adapted for the analysis of phenolic antioxidants incorporated into solid polymer films. A critical step for solid samples is the extraction of the antioxidant from the polymer matrix or the direct measurement on the film surface.
DPPH Radical Scavenging Assay for Polymer Films
This protocol involves the direct immersion of the polymer film into the DPPH solution.[12]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Polymer film samples containing phenolic antioxidant
-
Control polymer film (without antioxidant)
-
Spectrophotometer
Procedure:
-
Prepare DPPH Solution: Dissolve DPPH in methanol to a concentration of 0.1 mM. The absorbance of this solution at 517 nm should be approximately 1.0.[3]
-
Sample Preparation: Cut the polymer films into uniform sizes (e.g., 1 cm x 1 cm).
-
Assay:
-
Place a pre-weighed polymer film sample into a test tube.
-
Add 3.0 mL of the DPPH solution to the tube.
-
For the control, use a polymer film without the antioxidant. For the blank, use 3.0 mL of DPPH solution with no film.
-
Incubate the tubes in the dark at room temperature for a specified time (e.g., 30 minutes to 24 hours, depending on the migration rate of the antioxidant).
-
-
Measurement: After incubation, measure the absorbance of the supernatant at 517 nm.
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
ABTS Radical Cation Decolorization Assay for Polymer Films
This method can be adapted for direct film immersion or for analyzing an extract.[13]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate buffer
-
Polymer film samples
-
Spectrophotometer
Procedure:
-
Prepare ABTS Radical Cation (ABTS•⁺) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces a dark-colored solution containing the ABTS•⁺ radical.
-
Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
-
Sample Preparation: Prepare polymer films of a standardized size.
-
Assay (Direct Immersion):
-
Place a polymer film sample into a cuvette.
-
Add a specific volume of the diluted ABTS•⁺ solution (e.g., 3.0 mL).
-
Incubate for a set time (e.g., 6 minutes).[14]
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay. Results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition to that of a standard curve prepared with Trolox.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay for Polymer Extracts
The ORAC assay is typically performed on liquid extracts from the polymer.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
Solvent for extraction (e.g., ethanol, isopropanol)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Antioxidant Extraction:
-
Immerse a known weight of the polymer film in a suitable solvent.
-
Incubate at a specific temperature for a set time to allow for the migration of the phenolic antioxidant into the solvent.[15]
-
Use the resulting extract for the assay.
-
-
Assay:
-
In a 96-well plate, add 25 µL of the polymer extract, Trolox standards, or blank (solvent).
-
Add 150 µL of fluorescein solution to each well and incubate at 37°C for 30 minutes.[9]
-
Initiate the reaction by adding 25 µL of AAPH solution to all wells.
-
-
Measurement: Immediately begin reading the fluorescence at an emission of 520 nm and excitation of 480 nm every minute for at least 60 minutes.[10]
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.
-
The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the sample in Trolox equivalents from the standard curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay for Polymer Extracts
Similar to the ORAC assay, the FRAP assay is best suited for analyzing liquid extracts from the polymer.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Solvent for extraction
-
Spectrophotometer
Procedure:
-
Antioxidant Extraction: Extract the antioxidant from the polymer film as described for the ORAC assay.
-
Prepare FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[16]
-
Assay:
-
Add 30 µL of the polymer extract, FeSO₄ standards, or blank to a cuvette.
-
Add 1.0 mL of the FRAP reagent and mix well.[16]
-
-
Measurement: After a set incubation time (e.g., 4 minutes), measure the absorbance at 593 nm.[16]
-
Calculation:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the sample in Fe²⁺ equivalents from the standard curve.
-
Visualizing the Workflow
A general workflow for assessing the antioxidant activity of phenolic compounds in polymers is depicted below.
Caption: General workflow for antioxidant activity assessment in polymers.
Signaling Pathway of Phenolic Antioxidants
The primary mechanism by which phenolic antioxidants exert their effect is through the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating the oxidative chain reaction.
Caption: Mechanism of radical scavenging by phenolic antioxidants.
References
- 1. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DPPH Radical Scavenging Assay [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. arigobio.com [arigobio.com]
- 11. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. sapientia.ualg.pt [sapientia.ualg.pt]
- 14. researchgate.net [researchgate.net]
- 15. Occurrence and migration of synthetic phenolic antioxidants in food packaging materials: Effects of plastic types and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Efficiency of Phenolic Stabilizers in Polyethylene
For researchers, scientists, and drug development professionals working with polyethylene, ensuring its long-term stability is paramount. Phenolic stabilizers are crucial additives that protect polyethylene from degradation caused by oxidation, which can be initiated by heat, light, or mechanical stress during processing and end-use. This guide provides an objective comparison of the performance of various phenolic stabilizers in polyethylene, supported by experimental data and detailed methodologies.
Evaluating Antioxidant Performance: Key Experimental Methods
The efficiency of phenolic antioxidants in polyethylene is primarily assessed through a combination of thermal, mechanical, and spectroscopic techniques. These methods provide quantitative data on the stabilizer's ability to inhibit oxidation and prolong the material's service life.
Oxidative Induction Time (OIT)
Oxidative Induction Time (OIT) is a widely used method to determine the thermo-oxidative stability of a material.[1][2] It measures the time until the onset of rapid, exothermic oxidation of a sample held at a constant temperature in an oxygen atmosphere.[3] A longer OIT indicates a more effective antioxidant package.[2] The test is typically performed using a Differential Scanning Calorimeter (DSC) according to standards such as ASTM D3895.[4][5] For antioxidants that may evaporate at the standard test temperature of 200°C, a high-pressure OIT (HP-OIT) method (ASTM D5885) is more suitable.[4]
Melt Flow Index (MFI) Stability
The Melt Flow Index (MFI) is a measure of the ease of flow of a molten polymer and is inversely related to its molecular weight.[6][7] During oxidative degradation, polymer chains can either scission (leading to a higher MFI) or cross-link (leading to a lower MFI). By measuring the MFI of polyethylene samples before and after accelerated aging, the effectiveness of the antioxidant in preventing changes to the polymer's molecular structure can be evaluated.[8][9] A stable MFI over time indicates good stabilization.[10] The test is conducted using a melt flow indexer following standards like ASTM D1238 and ISO 1133.[7]
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the chemical changes in polyethylene during degradation.[11] The oxidation of polyethylene leads to the formation of various carbonyl-containing functional groups (ketones, aldehydes, carboxylic acids, esters), which exhibit characteristic absorption bands in the infrared spectrum, typically in the region of 1700-1800 cm⁻¹.[12][13] The increase in the intensity of these carbonyl peaks, often quantified as a "carbonyl index," serves as a direct measure of the extent of oxidation.[14] FTIR can also be used to monitor the depletion of the phenolic antioxidant itself by observing changes in the peak associated with the O-H bond of the phenol at around 3650 cm⁻¹.[15]
Comparative Performance of Phenolic Stabilizers
The following tables summarize the performance of various commercially available phenolic stabilizers in polyethylene, based on data from several studies.
| Phenolic Stabilizer | Polyethylene Type | OIT (minutes) at 200°C | Reference |
| Irganox 1010 | HDPE | 89.73 | [8] |
| Irganox 1330 | HDPE | 97.25 | [8] |
| Irganox 1024 | HDPE | < 89.73 | [8] |
| Irganox 3114 | HDPE | < 89.73 | [8] |
| Irganox 1076 | MDPE | (Qualitative data available) | [5] |
| Cyanox 1790 | PE | Depletion time ~2x others | [16] |
| Hostanox O3 | PE | Short depletion time | [16] |
Table 1: Comparison of Oxidative Induction Times (OIT) for various phenolic stabilizers in polyethylene. A higher OIT value indicates superior thermo-oxidative stability.
| Phenolic Stabilizer | Polyethylene Type | Change in MFI after Aging | Reference |
| Irganox 1010 | HDPE | More stable than unstabilized | [8][9] |
| Irganox 1330 | HDPE | More stable than unstabilized | [8] |
| Irganox 1024 | HDPE | Less stable than 1010/1330 initially | [8] |
| Irganox 3114 | HDPE | Less stable than 1010/1330 initially | [8] |
Table 2: Qualitative comparison of Melt Flow Index (MFI) stability for polyethylene with different phenolic stabilizers. "More stable" indicates a smaller change in MFI after accelerated aging.
Experimental Protocols
Oxidative Induction Time (OIT) Measurement
Apparatus: Differential Scanning Calorimeter (DSC)
Procedure (based on ASTM D3895):
-
A small sample (5-10 mg) of the stabilized polyethylene is placed in an open aluminum pan.
-
The sample is heated in the DSC cell under an inert nitrogen atmosphere to a constant isothermal temperature, typically 200°C.[4]
-
Once the temperature has stabilized, the atmosphere is switched from nitrogen to oxygen at the same flow rate.[3]
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[1]
Melt Flow Index (MFI) Stability Measurement
Apparatus: Melt Flow Indexer
Procedure (based on ASTM D1238):
-
Polyethylene samples with the phenolic stabilizer are subjected to accelerated aging in an oven at a specified temperature (e.g., 110°C) for various time intervals.[8]
-
The MFI of both the unaged and aged samples is measured.
-
A known amount of the polymer is loaded into the heated barrel of the melt flow indexer at a specific temperature (e.g., 190°C for polyethylene).[7]
-
A standard weight is applied to a piston, which extrudes the molten polymer through a standard die.[6]
-
The amount of polymer extruded in 10 minutes is collected and weighed. This value is the MFI in g/10 min.[7]
-
The change in MFI as a function of aging time is plotted to evaluate the stabilizer's efficiency.
FTIR Spectroscopy for Carbonyl Index Measurement
Apparatus: Fourier Transform Infrared (FTIR) Spectrometer
Procedure:
-
Thin films of the stabilized polyethylene are prepared by compression molding.
-
The films are subjected to accelerated aging.
-
FTIR spectra of the films are recorded at different aging intervals.
-
The absorbance of the carbonyl peak (around 1715 cm⁻¹) and a reference peak that does not change with degradation (e.g., a C-H bending vibration around 1465 cm⁻¹) are measured.[12]
-
The Carbonyl Index (CI) is calculated as the ratio of the absorbance of the carbonyl peak to the absorbance of the reference peak.
-
The CI is plotted against aging time to monitor the rate of oxidation.
Visualizing the Antioxidant Mechanism and Evaluation Workflow
The following diagrams illustrate the general mechanism of action for phenolic stabilizers and a typical experimental workflow for their evaluation.
Caption: Mechanism of phenolic antioxidant action in polyethylene.
Caption: Experimental workflow for evaluating antioxidant efficiency.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. thermalsupport.com [thermalsupport.com]
- 3. measurlabs.com [measurlabs.com]
- 4. abg-geosynthetics.com [abg-geosynthetics.com]
- 5. researchgate.net [researchgate.net]
- 6. amade-tech.com [amade-tech.com]
- 7. bitmesra.ac.in [bitmesra.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. matec-conferences.org [matec-conferences.org]
- 12. jordilabs.com [jordilabs.com]
- 13. als.lbl.gov [als.lbl.gov]
- 14. researchgate.net [researchgate.net]
- 15. epub.jku.at [epub.jku.at]
- 16. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Antioxidant Potency of Phenols using the DPPH Assay
For researchers, scientists, and drug development professionals, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a popular, rapid, and cost-effective method to screen and compare the antioxidant potency of phenolic compounds.[1][2][3] This guide provides a detailed overview of the DPPH assay, including a comprehensive experimental protocol, a comparative data table of various phenols, and visualizations to illustrate the workflow and underlying chemical mechanisms.
Understanding the DPPH Assay: Mechanism of Action
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[4] DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, exhibiting a deep violet color with a maximum absorbance around 517 nm.[3][4][5] When a phenolic compound (or any other antioxidant) is added to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and forming the reduced DPPH-H form.[3][6] This reduction results in a color change from violet to a pale yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the antioxidant compound.[4]
The reaction between a phenol and the DPPH radical can proceed through several mechanisms, primarily:
-
Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates a hydrogen atom to the DPPH radical.[2][3][7]
-
Single Electron Transfer followed by Proton Transfer (SET-PT): The phenol first transfers an electron to the DPPH radical, forming a cation radical, which then loses a proton.[2][3][7]
-
Sequential Proton Loss Electron Transfer (SPLET): The phenol first loses a proton to become a phenoxide anion, which then donates an electron to the DPPH radical.[2][7]
The dominant mechanism can be influenced by factors such as the solvent polarity and the structure of the phenolic compound.[1]
Experimental Protocol for DPPH Assay
This protocol outlines the steps for determining the antioxidant activity of phenolic compounds using the DPPH assay.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Phenolic compounds to be tested
-
Standard antioxidant (e.g., Trolox, Gallic Acid, or Ascorbic Acid)
-
96-well microplate or cuvettes
-
Spectrophotometer (plate reader or standard spectrophotometer)
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol.[4] Store this solution in an amber bottle at 4°C to protect it from light.
-
Preparation of Test Samples: Prepare a stock solution of each phenolic compound in methanol or ethanol. From this stock solution, prepare a series of dilutions to determine the concentration-dependent activity.
-
Preparation of Standard Solution: Prepare a stock solution of a standard antioxidant (e.g., Trolox) and create a series of dilutions (e.g., 1-100 µg/mL).[4]
-
Assay Procedure (96-well plate format):
-
Add a specific volume of the test sample or standard at various concentrations to the wells of the microplate (e.g., 20 µL).[4]
-
Add the DPPH working solution to each well (e.g., 180 µL).
-
Prepare a blank well containing the solvent (e.g., methanol) and the DPPH solution.
-
Prepare a control for each sample containing the sample and the solvent without the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).[3][8]
-
Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.[3][4]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[8][9]
-
Determination of IC50 Value: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates a higher antioxidant potency.[9]
Comparative Antioxidant Potency of Phenols
The antioxidant activity of phenolic compounds is significantly influenced by their chemical structure, particularly the number and position of hydroxyl groups.[1][10] The table below summarizes the reported IC50 values for several common phenolic compounds from various studies, providing a comparative view of their antioxidant potency.
| Phenolic Compound | IC50 (µg/mL) | Reference |
| Gallic Acid | ~5-10 | General finding |
| Quercetin | ~2-8 | General finding |
| Caffeic Acid | ~8-15 | General finding |
| Ferulic Acid | ~20-40 | General finding |
| Vanillic Acid | >100 | [11] |
| 3,4-Dihydroxybenzoic Acid | ~10-20 | [11] |
| Syringic Acid | ~15-30 | [11] |
| Gentisic Acid | ~8-15 | [11] |
| 3,5-Dihydroxybenzoic Acid | ~5-12 | [11] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the solvent, reaction time, and temperature. The values presented here are approximate and intended for comparative purposes.
Visualizing the DPPH Assay Workflow and Mechanism
To further clarify the experimental process and the underlying chemical reaction, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow of the DPPH radical scavenging assay.
Caption: DPPH radical scavenging by a phenolic antioxidant.
References
- 1. mdpi.com [mdpi.com]
- 2. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Antioxidant Performance: 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) versus BHT in Oxidative Induction Time (OIT) Studies
For Immediate Release
A comprehensive comparison of the antioxidant capabilities of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) and Butylated Hydroxytoluene (BHT) has been conducted, focusing on their performance in Oxidative Induction Time (OIT) analysis. This guide provides researchers, scientists, and drug development professionals with objective experimental data to inform the selection of appropriate antioxidants for material stabilization.
Introduction to Phenolic Antioxidants
Both 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) and Butylated Hydroxytoluene (BHT) belong to the class of phenolic antioxidants.[1] These compounds function by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby inhibiting oxidative degradation processes in various materials, including polymers and oils.[1] The efficiency of an antioxidant is paramount in extending the service life and maintaining the integrity of materials susceptible to oxidation.
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a high molecular weight hindered phenolic antioxidant. Its structure features two phenol rings linked by an ethylidene bridge, with bulky tert-butyl groups providing steric hindrance. This structural arrangement contributes to its low volatility and high thermal stability, making it suitable for high-temperature applications.
Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a widely used synthetic antioxidant in the food, cosmetic, and polymer industries.[2] It is known for its effectiveness in preventing oxidation in a variety of organic materials.[2]
Comparative OIT Performance
Oxidative Induction Time (OIT) is a standardized method used to determine the thermal oxidative stability of a material.[3] The test measures the time until the onset of autocatalytic oxidation of a sample held at a constant temperature in an oxygen atmosphere. A longer OIT indicates a higher level of stabilization.
| Antioxidant | Polymer Matrix | OIT (minutes) | Test Temperature (°C) | Reference/Notes |
| 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | Data Not Available | - | - | Specific OIT data for this antioxidant in common polymers was not found in the reviewed literature. |
| Butylated Hydroxytoluene (BHT) | Structured Lipid | >100 | Not Specified | In combination with other phenolic compounds, demonstrated high oxidative stability.[4] |
| Butylated Hydroxytoluene (BHT) | High-Density Polyethylene (HDPE) | Lower than BHA | Not Specified | A study on antioxidant active plastic bottle caps indicated that Butylated Hydroxyanisole (BHA) provided better antioxidant activity compared to BHT.[2] |
| Unstabilized Polypropylene (PP) | Polypropylene | 7.29 | 185 | Baseline OIT for polypropylene without any antioxidant.[5] |
Note: The performance of antioxidants can be significantly influenced by the polymer matrix, processing conditions, and the presence of other additives. The data presented is a compilation from various sources to provide a comparative overview.
Experimental Protocols
The following is a generalized experimental protocol for determining the Oxidative Induction Time (OIT) of a polymer stabilized with an antioxidant, based on ASTM D3895 and ISO 11357-6 standards.[6][7][8][9][10][11][12][13]
Objective: To determine the oxidative stability of a polymer sample containing either 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) or BHT by measuring its Oxidative Induction Time (OIT) using a Differential Scanning Calorimeter (DSC).
Apparatus:
-
Differential Scanning Calorimeter (DSC) equipped with a gas flow control system.
-
Sample pans (aluminum or copper).
-
Crimper for sealing sample pans.
-
High-purity nitrogen and oxygen gas cylinders with pressure regulators.
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is weighed and placed into a sample pan. The sample should be a thin disc to ensure uniform heating and exposure to the atmosphere.
-
Instrument Setup: The DSC cell is purged with an inert gas (nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Heating Phase: The sample is heated under the nitrogen atmosphere from ambient temperature to the desired isothermal test temperature at a controlled rate (e.g., 20 °C/min). The isothermal temperature is chosen to be high enough to induce oxidation in a reasonable timeframe but below the temperature of polymer degradation. For polyethylene, this is often in the range of 200-210°C.[3]
-
Isothermal Phase (Inert Atmosphere): The sample is held at the isothermal temperature for a short period (e.g., 5 minutes) to allow for thermal equilibrium.
-
Introduction of Oxidative Atmosphere: The purge gas is switched from nitrogen to oxygen at the same flow rate. This marks the beginning of the OIT measurement (time zero).
-
Isothermal Phase (Oxidative Atmosphere): The sample is maintained at the isothermal temperature under the oxygen atmosphere. The DSC continuously monitors the heat flow from the sample.
-
Detection of Oxidation: The antioxidant in the sample will prevent oxidation for a certain period. Once the antioxidant is consumed, the polymer will begin to oxidize, which is an exothermic process. This is detected by the DSC as a sharp increase in the heat flow signal.
-
Determination of OIT: The OIT is determined as the time from the introduction of oxygen to the onset of the exothermic oxidation peak. This is typically calculated by determining the intersection of the extrapolated baseline and the tangent of the exothermic peak.
Experimental Workflow and Signaling Pathways
To visualize the experimental workflow for OIT analysis, the following diagram is provided:
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. library.geosyntheticssociety.org [library.geosyntheticssociety.org]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. cn-henven.com [cn-henven.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. Standard NF EN ISO 11357-6 [boutique.afnor.org]
- 11. sciteq.com [sciteq.com]
- 12. ahp-makina.com.tr [ahp-makina.com.tr]
- 13. scribd.com [scribd.com]
Performance comparison of bisphenolic vs. monophenolic antioxidants in elastomers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate antioxidant is critical in the development of stable and durable elastomer-based products. This guide provides a performance comparison of two major classes of phenolic antioxidants: bisphenolic and monophenolic. By examining their efficacy in preventing thermo-oxidative degradation, this document aims to assist researchers in making informed decisions for their specific applications.
Performance Comparison: Bisphenolic vs. Monophenolic Antioxidants
The primary role of phenolic antioxidants is to inhibit or retard the auto-oxidation of elastomers by scavenging free radicals. The key difference between bisphenolic and monophenolic antioxidants lies in their molecular structure. Bisphenolic antioxidants contain two sterically hindered phenol groups, while monophenolic antioxidants have one. This structural distinction can influence their volatility, reactivity, and overall stabilizing efficiency.
A comparative study on the effectiveness of a bisphenolic antioxidant (Antioxidant 2246) and a monophenolic antioxidant (Butylated Hydroxytoluene - BHT) in a hydroxyl-terminated polybutadiene (HTPB) binder provides quantitative insights into their performance.[1][2]
| Performance Metric | Bisphenolic (Antioxidant 2246) | Monophenolic (BHT) | Elastomer System |
| Oxidative Induction Time (OIT) at 200°C (minutes) | 96 | 3.6 | HTPB Binder[1][2] |
| Crosslink Density after 6 months of aging at 65°C | No significant change | Exponential increase | HTPB Binder[2] |
| Physical State after 6 months of aging at 65°C | Maintained integrity | Became very brittle | HTPB Binder[2] |
Note: The data presented is from a specific study on an HTPB binder and may not be directly transferable to all elastomer systems. Performance can vary based on the elastomer type, formulation, and aging conditions.
The significantly longer Oxidative Induction Time (OIT) for the bisphenolic Antioxidant 2246 indicates a much higher level of thermal stabilization compared to the monophenolic BHT.[1][2] Furthermore, the stability of the crosslink density and the retention of physical integrity after prolonged thermal aging highlight the superior long-term performance of the bisphenolic antioxidant in this specific elastomer system.[2] The reduced performance of BHT is partially attributed to its lower molecular weight, making it more susceptible to volatilization at elevated temperatures.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antioxidant performance. The following are protocols for key experiments used to evaluate the efficacy of antioxidants in elastomers.
Oxidative Induction Time (OIT)
This method determines the time to the onset of oxidative degradation of a material under an oxygen atmosphere at a specified temperature.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample of the elastomer compound (typically 5-10 mg) is placed in an aluminum pan.
-
The sample is heated to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
-
-
Significance: A longer OIT indicates greater resistance to thermo-oxidative degradation.
Accelerated Oven Aging
This test evaluates the long-term thermal stability of an elastomer by exposing it to elevated temperatures for an extended period.
-
Apparatus: Air-circulating oven.
-
Standard: ASTM D573 - Standard Test Method for Rubber—Deterioration in an Air Oven.[14][15][16][17]
-
Procedure:
-
Prepare standardized dumbbell-shaped test specimens of the elastomer compound.
-
Measure the initial mechanical properties (tensile strength, elongation at break, hardness) of unaged specimens.
-
Place the test specimens in an air oven at a specified temperature (e.g., 70°C, 100°C, or 125°C) for a defined period (e.g., 70 hours, 168 hours).[16]
-
After the aging period, remove the specimens from the oven and allow them to cool to room temperature.
-
Measure the final mechanical properties of the aged specimens.
-
-
Data Analysis: The results are expressed as the percentage change in the mechanical properties after aging. A smaller change indicates better thermal stability.
Visualizing the Antioxidant Mechanism and Experimental Workflow
To better understand the processes involved in antioxidant protection and testing, the following diagrams are provided.
References
- 1. Comparative Assessment of stabilised Polybutadiene Binder under Accelerated Ageing [redalyc.org]
- 2. redalyc.org [redalyc.org]
- 3. specialchem.com [specialchem.com]
- 4. specialchem.com [specialchem.com]
- 5. download.basf.com [download.basf.com]
- 6. specialchem.com [specialchem.com]
- 7. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 8. download.basf.com [download.basf.com]
- 9. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 10. radmanchem.com [radmanchem.com]
- 11. santplas.com [santplas.com]
- 12. BASF Irganox 1010 [famico.uk]
- 13. What is the difference between antioxidant 1076 and 1010?_Chemicalbook [chemicalbook.com]
- 14. ardl.com [ardl.com]
- 15. ace-laboratories.com [ace-laboratories.com]
- 16. labsinus.com [labsinus.com]
- 17. matestlabs.com [matestlabs.com]
A Comparative Guide to In-Vitro Antioxidant Assays and Their Correlation with Polymer Stabilization Performance
For Researchers, Scientists, and Drug Development Professionals
The longevity and durability of polymeric materials are critically dependent on their resistance to oxidative degradation. Antioxidants are essential additives that protect polymers during high-temperature processing and throughout their service life by inhibiting oxidation reactions.[1][2] Selecting the most effective antioxidant for a specific polymer system requires rigorous testing. While in-vitro antioxidant assays offer a rapid and cost-effective method for initial screening, their correlation with actual polymer stabilization performance is a subject of critical importance. This guide provides an objective comparison between common in-vitro methods and polymer-specific stability tests, supported by experimental data and detailed protocols.
Correlation Between In-Vitro Activity and Polymer Performance
The primary goal of using in-vitro antioxidant assays is to predict how well an antioxidant will perform when incorporated into a polymer matrix. The antioxidant efficiency of a molecule can, however, vary depending on the polymer matrix due to potential "antioxidant–polymer" interactions or affinities.[1][3] Therefore, while assays like DPPH provide a measure of radical scavenging capacity, this does not always translate directly to performance in a complex polymer system under thermal stress.
One of the most direct methods to measure the effectiveness of an antioxidant in a polymer is the Oxidation Induction Time (OIT) test.[4][5][6] This test quantifies the time it takes for a stabilized polymer to begin rapid, exothermic oxidation under specific temperature and oxygen conditions.[6][7] A longer OIT indicates greater stability.[5][6]
The following table presents data comparing the in-vitro radical scavenging activity (DPPH assay) of various antioxidants with their measured performance (OIT) in a Thermoplastic Polyolefin (TPO) matrix.
Table 1: Comparison of DPPH Radical Scavenging Activity and Oxidation Induction Time (OIT) in a TPO Matrix
| Antioxidant | DPPH Consumption (%) (at 0.2 mg/mL after 24h) | OIT (minutes) at 210°C (in TPO with 3 wt% antioxidant) |
|---|---|---|
| Neat TPO | N/A | < 1 |
| Irganox 1076 (Commercial Standard) | ~55% | > 300 |
| Resveratrol (Natural Biobased) | ~55% | 195 |
| BDO-3,4 DHB (Synthesized Sustainable) | ~50% | 150 |
Data synthesized from studies on novel sustainable antioxidants in polymer systems.[1][3]
As the data illustrates, while all three antioxidants show significant DPPH radical scavenging activity (around 50-55%), their performance in the TPO matrix varies considerably. The commercial antioxidant Irganox 1076 provides the highest stability (>300 minutes), demonstrating that while in-vitro tests are useful for identifying potential candidates, the ultimate performance is highly dependent on the antioxidant's behavior within the polymer itself.[1][3]
Visualized Frameworks and Workflows
Detailed Experimental Protocols
Reproducible and standardized methodologies are essential for comparing results across different studies and laboratories.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[3] The reduction of the purple DPPH radical to a yellow, non-radical form is monitored spectrophotometrically.[3]
-
Reagent Preparation:
-
Assay Procedure:
-
Pipette a specific volume (e.g., 3 mL) of the DPPH solution into a quartz cuvette or the well of a microplate.[3][9]
-
Add a small volume (e.g., 30 µL) of the antioxidant solution at various concentrations to the DPPH solution.[3][9]
-
Prepare a blank control containing the solvent instead of the antioxidant solution.[9]
-
Mix the solution thoroughly and incubate in the dark at room temperature. Incubation time can vary but is often between 30 minutes and 24 hours to ensure the reaction completes.[3][9]
-
Measure the absorbance of the solution at the characteristic wavelength for DPPH, typically around 517 nm.[3][9]
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:[9] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Results are often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[9] This method is advantageous as it is soluble in both aqueous and organic solvents and can be used over a wider pH range than the DPPH assay.[9]
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution in water.[9]
-
Prepare a 2.45 mM potassium persulfate solution in water.[9]
-
To generate the ABTS•+ radical cation, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.[9]
-
-
Assay Procedure:
-
Add a large volume (e.g., 180 µL) of the diluted ABTS•+ solution to the wells of a microplate.[9]
-
Add a small volume (e.g., 20 µL) of the antioxidant sample at various concentrations.[9]
-
Incubate at room temperature for a specified time (typically 6-30 minutes).[11]
-
Measure the absorbance at approximately 734 nm.[9]
-
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.[9] Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Isothermal Oxidation Induction Time (OIT) Test
The OIT test is a standardized method (e.g., ISO 11357-6, ASTM D3895) that uses Differential Scanning Calorimetry (DSC) to determine the thermal stability of a material.[7][12] It measures the time until the onset of auto-catalytic oxidation of a sample held at a constant (isothermal) temperature in an oxygen atmosphere.[6][7]
-
Sample Preparation:
-
A small, representative sample of the polymer containing the antioxidant (typically 5-10 mg) is placed in an open aluminum DSC pan.
-
-
DSC Procedure:
-
Place the sample pan in the DSC cell.
-
Heat the sample to a specified isothermal test temperature (e.g., 200-210°C for polyolefins) under an inert nitrogen atmosphere at a controlled rate.[4][7]
-
Once the isothermal temperature is reached and the heat flow signal stabilizes, switch the purge gas from nitrogen to pure oxygen at the same flow rate.[4][7] This marks the start of the measurement time (t0).[6]
-
Hold the sample at the constant temperature in the oxygen atmosphere until a sharp exothermic peak is observed in the DSC heat flow curve.[7] This peak signifies the onset of oxidative degradation.
-
-
Evaluation: The OIT is the time interval from the initial switch to oxygen (t0) to the onset of the exothermic oxidation peak.[6] A longer OIT value corresponds to a higher level of thermal stabilization imparted by the antioxidant.[5]
References
- 1. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha-plast.com.ua [alpha-plast.com.ua]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative Induction Times (OIT) Testing by Differential Scanning Calorimetry [intertek.com]
- 5. linseis.com [linseis.com]
- 6. mt.com [mt.com]
- 7. Oxidative-induction time - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
A Comparative Guide to the Efficacy of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in Preventing Thermo-oxidative Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the antioxidant 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) against other common alternatives in preventing the thermo-oxidative degradation of polymers. The following sections present a detailed analysis supported by experimental data, methodologies, and visual representations to facilitate an objective evaluation.
Mechanism of Action: Hindered Phenolic Antioxidants
Hindered phenolic antioxidants, including 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), function as primary antioxidants by interrupting the free-radical chain reactions that lead to polymer degradation. The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical (ROO•), a key species in the auto-oxidation cycle. This action neutralizes the reactive radical and forms a stable hydroperoxide and a phenoxy radical. The phenoxy radical is sterically hindered by the bulky tert-butyl groups, which makes it relatively stable and unable to initiate new degradation chains.
Caption: Free-radical scavenging mechanism of a hindered phenolic antioxidant.
Performance Comparison of Antioxidants
The efficacy of an antioxidant is primarily evaluated by its ability to delay the onset of oxidation and maintain the physical and chemical properties of the polymer at elevated temperatures. The following tables summarize the performance of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) in comparison to other widely used hindered phenolic antioxidants.
Disclaimer: The data presented below is compiled from various sources. Direct comparison can be challenging as performance is highly dependent on the specific polymer matrix, concentration of the antioxidant, and the experimental conditions. The provided data serves as a general guideline.
Table 1: Oxidative Induction Time (OIT) of Various Antioxidants in Polyolefins
Oxidative Induction Time (OIT) is a measure of the time until the onset of oxidation of a material at a specified temperature in an oxygen atmosphere. A longer OIT indicates better resistance to thermo-oxidative degradation.
| Antioxidant | Polymer Matrix | Concentration (wt%) | OIT at 200°C (minutes) | Reference |
| 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | Polypropylene (PP) | 0.1 | Data not available in direct comparison | |
| Irganox 1010 | High-Density Polyethylene (HDPE) | 0.1 | 89.73 | [1] |
| Irganox 1330 | High-Density Polyethylene (HDPE) | 0.1 | 97.25 | [1] |
| Butylated Hydroxytoluene (BHT) | Polyethylene (PE) | 0.1 | Data suggests lower OIT compared to higher molecular weight phenols | [2] |
| Control (No Antioxidant) | High-Density Polyethylene (HDPE) | 0 | < 5 | [1] |
Table 2: Thermal Stability by Thermogravimetric Analysis (TGA) in Polypropylene (PP)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
| Antioxidant | Concentration (wt%) | Onset of Decomposition (Tonset) in Air (°C) | Reference |
| 4,4'-Bis(2,6-di-tert-butylphenol) (similar to the target compound) | 0.3 | ~250 | [3] |
| Irganox 1010 | 0.3 | ~245 | [3] |
| Irganox 1098 | 0.3 | ~240 | [3] |
| Control (No Antioxidant) | 0 | ~225 | [3] |
Experimental Protocols
To ensure the reproducibility and comparability of antioxidant performance data, standardized experimental methodologies are crucial. The following sections detail the protocols for the key experiments cited in this guide.
Oxidation Induction Time (OIT) Measurement
This protocol is based on the principles outlined in ASTM D3895 for determining the OIT of polyolefins by Differential Scanning Calorimetry (DSC).
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) containing the antioxidant is weighed and placed in an open aluminum DSC pan.
-
Instrument Setup: The DSC instrument is calibrated for temperature and heat flow.
-
Heating under Inert Atmosphere: The sample is heated to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).
-
Isothermal Hold: The sample is held at the isothermal temperature under the nitrogen atmosphere until a stable baseline is achieved.
-
Introduction of Oxidative Atmosphere: The gas is switched from nitrogen to oxygen at a constant flow rate.
-
Data Acquisition: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. The onset is typically determined by the intersection of the baseline with the tangent of the exothermic peak.
Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for assessing the thermal stability of polymers using TGA.
-
Sample Preparation: A small, representative sample of the polymer (typically 5-15 mg) with the antioxidant is accurately weighed and placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is calibrated for mass and temperature.
-
Heating Program: The sample is heated in a controlled atmosphere (typically air or nitrogen for oxidative or thermal stability, respectively) at a constant heating rate (e.g., 10°C/min or 20°C/min) over a specified temperature range (e.g., ambient to 600°C).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of antioxidant efficacy in polymers.
Caption: A typical workflow for evaluating the performance of antioxidants in polymers.
Conclusion
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant effective in mitigating the thermo-oxidative degradation of polymers. While direct head-to-head comparative data with other common antioxidants under identical conditions is limited in publicly available literature, the information gathered suggests that its performance is in line with other bisphenolic antioxidants. For a definitive selection of an antioxidant for a specific application, it is imperative to conduct comparative studies using the intended polymer matrix and processing conditions. The experimental protocols and workflow provided in this guide offer a robust framework for such evaluations.
References
A Comparative Guide to the Long-Term Stability of Polymers with Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of polymeric materials is a critical factor in a multitude of applications, from medical devices and drug delivery systems to packaging and infrastructure. Oxidative degradation, initiated by heat, light, and other environmental stressors, can lead to a significant decline in a polymer's mechanical integrity, discoloration, and overall performance. Phenolic antioxidants are widely incorporated into polymers to mitigate this degradation by interrupting the free-radical chain reactions that drive oxidation. This guide provides an objective comparison of the long-term stability of polymers stabilized with various common phenolic antioxidants, supported by experimental data.
Comparative Performance of Phenolic Antioxidants
The efficacy of a phenolic antioxidant is dependent on its chemical structure, molecular weight, and its interaction with the polymer matrix. The following tables summarize key performance indicators for polymers stabilized with common phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and various grades of Irganox®.
It is important to note that the data presented below is compiled from multiple studies. Direct comparison between all antioxidants across all metrics can be challenging due to variations in experimental conditions, including polymer type, antioxidant concentration, and aging protocols. The specific conditions for each dataset are detailed in the "Experimental Protocols" section.
Oxidation Induction Time (OIT)
Oxidation Induction Time is a measure of a polymer's resistance to thermo-oxidative degradation. A longer OIT indicates greater stability. The following table compares the OIT of high-density polyethylene (HDPE) and polypropylene (iPP) stabilized with different phenolic antioxidants.
| Polymer | Antioxidant | Concentration (wt%) | OIT (minutes) at 200°C |
| HDPE | Irganox 1330 | Not Specified | 97.25[1] |
| HDPE | Irganox 1010 | Not Specified | 89.73[1] |
| HDPE | Irganox 1024 | Not Specified | Not specified, but lower than 1010 and 1330[1] |
| HDPE | Irganox 3114 | Not Specified | Not specified, but lower than 1010 and 1330[1] |
| iPP | Irganox 1010 + P-EPQ (6/4 ratio) | Not Specified | 74.8 (at 180°C)[2] |
| iPP | Unstabilized | 0 | 0.8 (at 180°C)[2] |
Yellowness Index (YI)
The Yellowness Index quantifies the degree of yellowing in a plastic, a common sign of degradation. A lower YI is desirable. The table below shows a comparison of the Yellowness Index for isotactic polypropylene (iPP) after multiple extrusion cycles, which simulate thermal stress during processing.
| Polymer | Antioxidant System | Number of Extrusions | Yellowness Index (YI) |
| iPP | Pure iPP | 5 | Higher YI[2] |
| iPP | Irganox 1010 + P-EPQ (6/4 ratio) | 5 | 79.9% of pure iPP's YI[2] |
Retention of Mechanical Properties
The retention of mechanical properties, such as tensile strength and elongation at break, is a crucial indicator of a polymer's long-term performance. The following table presents data on the retention of mechanical properties for glass fiber-reinforced polyamide 66 (PA66/GF) after thermal aging. While not a direct comparison of the target phenolic antioxidants in polyethylene or polypropylene, it provides valuable insight into the role of antioxidants in preserving mechanical integrity.
| Polymer | Antioxidant System | Aging Time (days) at 150°C | Tensile Strength Retention (%) | Notched Impact Strength Retention (%) | Flexural Strength Retention (%) |
| PA56T/GF | Sample 5 (Optimized Antioxidant System) | 50 | 88.9[3] | 78.2[3] | 87.9[3] |
Experimental Protocols
The data presented in this guide is based on the following experimental methodologies:
Oxidation Induction Time (OIT) Measurement
-
Objective: To determine the thermo-oxidative stability of a polymer.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure: A small sample of the polymer (typically 5-10 mg) is placed in an aluminum pan within the DSC cell. The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere. Once the temperature stabilizes, the atmosphere is switched to oxygen. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.
Yellowness Index (YI) Measurement
-
Objective: To quantify the color change of a polymer after exposure to thermal stress or weathering.
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure: The Yellowness Index is calculated from spectrophotometric data in accordance with ASTM E313. The test measures the change in color of the polymer sample against a standard white tile.
Accelerated Oven Aging and Mechanical Property Testing
-
Objective: To simulate the long-term effects of heat on the mechanical properties of a polymer.
-
Apparatus: Forced air circulating oven, universal testing machine.
-
Procedure:
-
Aging: Polymer test specimens are placed in a forced air oven at an elevated temperature (e.g., 110°C) for a specified duration.
-
Mechanical Testing: After aging, the tensile strength, elongation at break, and other relevant mechanical properties are measured using a universal testing machine according to standards such as ASTM D638 or ISO 527. The results are then compared to the properties of unaged samples to determine the retention of mechanical properties.
-
Visualizing the Science
To better understand the processes involved in polymer stabilization and testing, the following diagrams illustrate the mechanism of action of phenolic antioxidants and a typical experimental workflow.
Caption: Mechanism of polymer oxidation and inhibition by phenolic antioxidants.
Caption: Experimental workflow for comparing long-term polymer stability.
References
Safety Operating Guide
Proper Disposal of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol): A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol), a compound that requires careful handling due to its potential health hazards. Adherence to these protocols will help research, science, and drug development professionals manage this chemical waste stream effectively, minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Hazard Information
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is classified with several hazard codes, indicating it can cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) and to prevent its release into the environment.[4]
Hazard and Safety Data Summary
| Identifier | Information | Source |
| CAS Number | 35958-30-6 | [1][2][4][5] |
| Molecular Formula | C30H46O2 | [1][2][4][5] |
| GHS Hazard Statements | H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][3] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2][3] |
| Personal Protective Equipment (PPE) | Dust mask type N95 (US), Eyeshields, Gloves | |
| Environmental Hazards | Do not let product enter drains. | [1][4] |
Experimental Protocol for Disposal
The disposal of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) must be managed as hazardous waste.[6][7][8] It is crucial to follow the guidelines established by your institution's Environmental Health and Safety (EHS) department.[6] The following is a general, best-practice protocol:
Materials Required:
-
Designated hazardous waste container (compatible with the chemical, plastic is often preferred over glass)[6]
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat, and a dust mask or respirator as needed.
-
Chemical fume hood
Procedure:
-
Preparation and Segregation:
-
Perform all handling of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) waste within a chemical fume hood to minimize inhalation exposure.
-
Do not mix this waste with other incompatible chemical waste streams.[7] It should be segregated and stored according to its hazard class (combustible solid).
-
-
Containerization:
-
Select a waste container that is in good condition, free of leaks, and compatible with 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).[7]
-
Carefully transfer the waste into the designated container. If the chemical is a solid, avoid creating dust.
-
Keep the container securely closed at all times, except when adding waste.[7][8]
-
-
Labeling:
-
As soon as the first particle of waste enters the container, affix a hazardous waste tag provided by your EHS office.[9]
-
The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "2,2'-Ethylidenebis(4,6-di-tert-butylphenol)". Avoid abbreviations or chemical formulas.[6]
-
The quantity of waste.
-
The date of waste generation.[6]
-
The location of origin (e.g., building and room number).[6]
-
The name and contact information of the principal investigator.[6]
-
Checkmarked hazard pictograms corresponding to the chemical's hazards (e.g., irritant).[6]
-
-
-
Storage:
-
Store the labeled hazardous waste container in a designated, secure satellite accumulation area within or near the laboratory.
-
Ensure the storage area has secondary containment to capture any potential leaks.[9]
-
-
Disposal Request and Pickup:
-
Decontamination of Empty Containers:
-
A container that held 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is considered hazardous waste until properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent that can dissolve the chemical. The resulting rinsate must be collected and disposed of as hazardous waste.[7][9]
-
After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface or remove the original chemical label.[9]
-
Disposal of Contaminated Labware:
-
Labware (e.g., glassware, pipette tips) contaminated with 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) must also be treated as hazardous waste.[7]
-
Collect contaminated solid waste in a designated, labeled container and dispose of it through the EHS hazardous waste program.[7]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the key decision points and procedural flow for the proper disposal of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
Caption: Disposal workflow for 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. echemi.com [echemi.com]
- 3. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | C30H46O2 | CID 118899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) [webbook.nist.gov]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. pfw.edu [pfw.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 2,2'-Ethylidenebis(4,6-di-tert-butylphenol)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol). Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
2,2'-Ethylidenebis(4,6-di-tert-butylphenol) is a chemical that requires careful handling due to its potential hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | To protect against dust particles and potential splashes, preventing serious eye irritation.[2][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile).[4] A lab coat or protective clothing should also be worn.[3][4] | To prevent skin contact which can cause irritation.[2][5] |
| Respiratory Protection | A dust mask (e.g., N95) should be used, especially when handling the solid form where dust may be generated. Use only in a well-ventilated area.[3] | To avoid inhalation of dust particles that may lead to respiratory irritation. |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure and maintain the chemical's stability.
Handling Procedures:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as specified in the table above.
-
Ventilation: Always handle this chemical in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[3]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[6]
-
After Handling: Wash hands and any exposed skin thoroughly after handling.[3]
Storage Procedures:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, sweep or scoop up the spilled solid material, avoiding dust generation.[4]
-
Collection: Place the collected material into a suitable, labeled container for hazardous waste disposal.[4]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing and seek medical attention if irritation persists.[5] |
| Skin Contact | Wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing.[3] If respiratory symptoms develop, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Disposal Plan
Proper disposal of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Waste Classification: This chemical waste should be treated as hazardous waste.[4]
-
Containerization: Collect waste in a clearly labeled, tightly sealed container.[4]
-
Disposal Route: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain or with household garbage.[4]
-
Empty Containers: Empty containers may retain product residue and should be treated as hazardous waste.[4]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of 2,2'-Ethylidenebis(4,6-di-tert-butylphenol).
References
- 1. 2,2'-Ethylidenebis(4,6-di-tert-butylphenol) | C30H46O2 | CID 118899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hpc-standards.com [hpc-standards.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
